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  • Product: Acetylsulfisoxazole
  • CAS: 32852-92-9

Core Science & Biosynthesis

Foundational

Acetylsulfisoxazole and Dihydropteroate Synthase: A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of the mechanism of action of acetylsulfisoxazole on dihydropteroate synthase (DHPS). Acetyls...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of acetylsulfisoxazole on dihydropteroate synthase (DHPS). Acetylsulfisoxazole, a sulfonamide antibiotic, functions as a prodrug, being metabolized in vivo to its active form, sulfisoxazole. Sulfisoxazole acts as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfisoxazole binds to the active site of DHPS, thereby halting the synthesis of dihydropteroate, a precursor to folic acid. This inhibition ultimately disrupts bacterial DNA and protein synthesis, leading to a bacteriostatic effect. This document details the molecular interactions, quantitative inhibition data for related sulfonamides, comprehensive experimental protocols for studying this mechanism, and visual representations of the key pathways and workflows.

Introduction

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway in many microorganisms.[1] This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids.[2] As mammals obtain folates from their diet and lack the DHPS enzyme, it represents an ideal target for antimicrobial agents.[3]

The sulfonamide class of antibiotics, including acetylsulfisoxazole, were among the first effective systemic antibacterial agents.[4] Acetylsulfisoxazole itself is a prodrug that is converted to the active compound, sulfisoxazole.[5] Sulfisoxazole is a structural analog of para-aminobenzoic acid (pABA), the natural substrate of DHPS.[6] This structural similarity allows it to act as a competitive inhibitor of the enzyme.[7]

This whitepaper will elucidate the mechanism of action of acetylsulfisoxazole on dihydropteroate synthase, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Competitive Inhibition

The primary mechanism of action of sulfisoxazole, the active form of acetylsulfisoxazole, is the competitive inhibition of dihydropteroate synthase.[8] In the normal bacterial metabolic pathway, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate.[9]

Sulfisoxazole, due to its structural resemblance to pABA, competes for binding to the pABA-binding pocket within the active site of DHPS.[6] When sulfisoxazole occupies the active site, it prevents the binding of pABA, thereby blocking the synthesis of dihydropteroate.[9] This leads to a depletion of the folate pool, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately arresting bacterial growth.[3]

competitive_inhibition DHPS Dihydropteroate Synthase (Enzyme) DHPS_pABA DHPS-pABA Complex DHPS->DHPS_pABA DHPS_Sulfisoxazole DHPS-Sulfisoxazole Complex (Inactive) DHPS->DHPS_Sulfisoxazole pABA p-Aminobenzoic Acid (Substrate) pABA->DHPS Binds to active site Sulfisoxazole Sulfisoxazole (Inhibitor) Sulfisoxazole->DHPS Competitively binds to active site Dihydropteroate Dihydropteroate (Product) DHPS_pABA->Dihydropteroate Catalyzes reaction

Diagram 1: Competitive Inhibition of Dihydropteroate Synthase by Sulfisoxazole.

Quantitative Data: Inhibition of Dihydropteroate Synthase

SulfonamideOrganismInhibition Constant (Ki)Reference
SulfadoxinePlasmodium falciparum (D10, sensitive)0.14 µM[10]
SulfadoxinePlasmodium falciparum (W2 mef, resistant)112 µM[10]
SulfathiazolePlasmodium falciparumKi correlated with sulfadoxine (correlation coefficient: 0.99)[10]
SulfamethoxazolePlasmodium falciparumKi correlated with sulfadoxine (correlation coefficient: 1.0)[10]

Experimental Protocols

Continuous Spectrophotometric Assay for Dihydropteroate Synthase Activity and Inhibition

This protocol describes a coupled enzyme assay for the continuous monitoring of DHPS activity, suitable for determining kinetic parameters and inhibitor potency.[1]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[1]

Materials:

  • Purified dihydropteroate synthase (DHPS)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • Purified dihydrofolate reductase (DHFR)

  • NADPH

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6

  • Inhibitor (e.g., sulfisoxazole) dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a fixed concentration of DHPPP (e.g., 20 µM), varying concentrations of pABA (for Km determination) or a fixed concentration of pABA and varying concentrations of the inhibitor (for IC50/Ki determination), and an excess of DHFR and NADPH.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of DHPS to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the reaction plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • For Km determination, plot the initial velocity against the pABA concentration and fit the data to the Michaelis-Menten equation.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • For Ki determination, perform the assay at multiple fixed concentrations of the inhibitor and varying concentrations of pABA. Analyze the data using Lineweaver-Burk or Dixon plots.

X-ray Crystallography of DHPS-Inhibitor Complex (General Protocol)

This protocol outlines the general steps for determining the crystal structure of a DHPS-sulfonamide complex.

Principle: X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the precise molecular interactions at the active site.

Materials:

  • Highly purified and concentrated DHPS

  • Sulfonamide inhibitor (e.g., sulfisoxazole)

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Protein Expression and Purification: Express and purify DHPS to a high degree of homogeneity (>95%).

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions (precipitants, pH, salts, and temperature).

    • Once initial crystals are obtained, optimize the crystallization conditions to produce large, well-diffracting crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the DHPS crystals to a solution containing the sulfonamide inhibitor and allow it to diffuse into the crystal lattice.[11]

    • Co-crystallization: Mix the purified DHPS with the inhibitor prior to setting up crystallization trials.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement with a known DHPS structure as a search model.

    • Build the atomic model of the DHPS-inhibitor complex into the electron density map and refine the structure to obtain a final, high-resolution model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer (HEPES, MgCl2) A1 Pipette Reagents into 96-well plate P1->A1 P2 Prepare Substrate/Cofactor Mix (DHPPP, pABA, DHFR, NADPH) P2->A1 P3 Prepare Inhibitor Stock (Sulfisoxazole in DMSO) P3->A1 A2 Add DHPS to initiate reaction A1->A2 A3 Incubate at 37°C A2->A3 M1 Measure Absorbance at 340 nm (Kinetic read) A3->M1 D1 Calculate Initial Velocity M1->D1 D2 Plot Data (e.g., % inhibition vs. [Inhibitor]) D1->D2 D3 Determine IC50/Ki D2->D3

Diagram 2: Experimental Workflow for the Spectrophotometric DHPS Inhibition Assay.

Conclusion

Acetylsulfisoxazole, through its active metabolite sulfisoxazole, effectively inhibits bacterial dihydropteroate synthase via a competitive mechanism. This targeted action on a crucial bacterial metabolic pathway, absent in humans, underscores its therapeutic value. The provided experimental protocols offer a framework for the detailed investigation of this and other DHPS inhibitors. The continued study of the molecular interactions between sulfonamides and DHPS is essential for understanding the mechanisms of resistance and for the rational design of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Acetylsulfisoxazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of acetylsulfisoxazole. The document details the c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of acetylsulfisoxazole. The document details the chemical reactions, experimental protocols, and analytical methods necessary for the successful production and characterization of this important sulfonamide antibiotic.

Introduction

Acetylsulfisoxazole, the N1-acetyl derivative of sulfisoxazole, is a sulfonamide antibacterial agent. The acetylation of the sulfonamide nitrogen reduces the aqueous solubility of the parent drug, sulfisoxazole, which can be advantageous for certain pharmaceutical formulations, such as oral suspensions. In the body, acetylsulfisoxazole is hydrolyzed to the active form, sulfisoxazole, which acts as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition ultimately disrupts bacterial DNA synthesis and leads to a bacteriostatic effect.

This guide will focus on the common laboratory synthesis of acetylsulfisoxazole via the N-acetylation of sulfisoxazole and its subsequent purification by recrystallization.

Synthesis of Acetylsulfisoxazole

The synthesis of acetylsulfisoxazole is typically achieved through the N-acetylation of sulfisoxazole using an acetylating agent, most commonly acetic anhydride. The reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the acetic acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of acetylsulfisoxazole.

Experimental Protocol

This protocol is a representative procedure for the synthesis of acetylsulfisoxazole in a laboratory setting.

Materials:

  • Sulfisoxazole

  • Acetic anhydride

  • Pyridine

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sulfisoxazole (1.0 equivalent) in pyridine (5-10 mL per gram of sulfisoxazole).

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3. This will precipitate the crude acetylsulfisoxazole.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water.

  • Preliminary Purification:

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetylsulfisoxazole.

Purification of Acetylsulfisoxazole

Recrystallization is the most common and effective method for the purification of solid organic compounds like acetylsulfisoxazole. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, such as ethanol-water, is often effective for sulfonamides.[3][4]

Experimental Protocol for Recrystallization

Materials:

  • Crude acetylsulfisoxazole

  • Ethanol (95% or absolute)

  • Deionized water

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: Place the crude acetylsulfisoxazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of acetylsulfisoxazole.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
SulfisoxazoleC₁₁H₁₃N₃O₃S267.31Starting Material
Acetic AnhydrideC₄H₆O₃102.09Acetylating Agent
PyridineC₅H₅N79.10Catalyst/Base
AcetylsulfisoxazoleC₁₃H₁₅N₃O₄S309.34Product

Table 2: Typical Synthesis and Purification Data

ParameterValueReference
Theoretical YieldDependent on starting material quantityCalculated
Actual Yield (Typical)70-90%Inferred from general acetylation reactions
Purity (after recrystallization)>98%USP Standard
Melting Point192-195 °CUSP Standard

Characterization and Purity Analysis

The identity and purity of the synthesized acetylsulfisoxazole should be confirmed using various analytical techniques.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point of the purified acetylsulfisoxazole should be compared to the literature value (192-195 °C) as a preliminary assessment of purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of acetylsulfisoxazole should show characteristic absorption bands for the functional groups present, including the N-H stretch of the primary amine, C=O stretch of the acetyl group, and S=O stretches of the sulfonamide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of acetylsulfisoxazole by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of acetylsulfisoxazole and quantifying any related impurities, such as unreacted sulfisoxazole or diacetylated byproducts.

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer)
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume10-20 µL

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow start Start dissolve Dissolve Sulfisoxazole in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react React at Room Temperature add_anhydride->react workup Aqueous Work-up (Precipitation) react->workup filter_crude Filter Crude Product workup->filter_crude purify Purification filter_crude->purify

Caption: Workflow for the synthesis of crude acetylsulfisoxazole.

Purification_Workflow start Crude Acetylsulfisoxazole dissolve Dissolve in Hot Ethanol start->dissolve add_water Add Hot Water to Turbidity dissolve->add_water cool_slowly Cool to Room Temperature add_water->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_pure Filter Purified Crystals cool_ice->filter_pure wash Wash with Cold Ethanol-Water filter_pure->wash dry Dry Crystals wash->dry end Pure Acetylsulfisoxazole dry->end

Caption: Workflow for the purification of acetylsulfisoxazole by recrystallization.

Conclusion

This technical guide has outlined a detailed and practical approach to the laboratory synthesis and purification of acetylsulfisoxazole. By following the described protocols and utilizing the recommended analytical techniques, researchers and drug development professionals can confidently produce and characterize high-purity acetylsulfisoxazole for further study and application. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.

References

Foundational

Solubility profile of acetylsulfisoxazole in various organic and aqueous solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of acetylsulfisoxazole, a sulfonamide antibacterial agent. Understanding th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of acetylsulfisoxazole, a sulfonamide antibacterial agent. Understanding the solubility of this compound in various aqueous and organic solvents is critical for its formulation, delivery, and bioavailability. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and provides visual representations of key related processes.

Quantitative Solubility Data

Acetylsulfisoxazole, the N1-acetyl derivative of sulfisoxazole, is characterized as being practically insoluble in water.[1] Its solubility is significantly influenced by the pH of the medium and the nature of the solvent. The following tables summarize the available quantitative solubility data for acetylsulfisoxazole.

Solubility in Aqueous Media at Varying pH

The solubility of acetylsulfisoxazole demonstrates a strong dependence on pH, increasing as the pH becomes more alkaline.[1]

pHSolubility (mg/dL)Solubility (g/L)Molar Solubility (mol/L)
5.0141.40.0045
6.0888.80.0284
6.53933.930.0127
7.08378.370.0271
7.54194.190.0135
8.08,300830.2683

Data sourced from references[1][2]. Molar solubility calculated based on a molecular weight of 309.34 g/mol .[3][4]

Solubility in Organic Solvents

Acetylsulfisoxazole exhibits varied solubility in common organic solvents. This information is crucial for developing analytical methods and non-aqueous formulations.

SolventSolubility
Dimethyl Sulfoxide (DMSO)4.8 mg/mL to 250 mg/mL (ultrasonication may be required)[3][5][6][7]
Ethanol0.94% (w/v) or ~9.4 mg/mL[8]
Chloroform29.0% (w/v) or ~290 mg/mL[8]
Ether0.94% (w/v) or ~9.4 mg/mL[8]

Note: Solubility values can vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental step in pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its precision and reproducibility.[9][10]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug substance.

Objective: To determine the equilibrium solubility of acetylsulfisoxazole in a specific solvent system.

Materials:

  • Acetylsulfisoxazole powder

  • Solvent of interest (e.g., phosphate buffer pH 7.4, purified water, ethanol)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less) or centrifuge

  • Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: An excess amount of acetylsulfisoxazole powder is added to a known volume of the solvent in a sealed container (e.g., a glass flask). The addition of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The container is placed in a mechanical shaker or incubator set to a constant temperature (e.g., 37 ± 1 °C for biorelevant studies).[9] The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[11] Preliminary studies may be conducted to determine the time required to reach the plateau of drug concentration.[12]

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and separated from the undissolved solid. This is typically achieved by:

    • Filtration: Using a chemically inert filter (e.g., PVDF, PTFE) that does not adsorb the drug. Pre-rinsing the filter with the saturated solution can minimize potential adsorption.[12]

    • Centrifugation: The sample is centrifuged at high speed to pellet the undissolved solid, and the clear supernatant is then collected.[9][12]

  • Sample Preparation for Analysis: The clear filtrate or supernatant is immediately diluted with a suitable solvent to prevent precipitation upon cooling.[9] This dilution must be accurately recorded for the final concentration calculation.

  • Quantification: The concentration of acetylsulfisoxazole in the diluted sample is determined using a validated analytical method.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a highly sensitive and specific method for separating and quantifying acetylsulfisoxazole and its metabolites.[8][13]

  • Typical System: A reversed-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate at pH 4.7) and an organic modifier (e.g., methanol) is often employed.[13]

  • Detection: UV detection at a specific wavelength (e.g., 254 nm) is used for quantification.[13]

  • Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve generated from known concentrations of acetylsulfisoxazole.

UV-Vis Spectrophotometry:

  • Principle: This method relies on the principle that acetylsulfisoxazole absorbs light in the UV spectrum. The amount of light absorbed is directly proportional to its concentration.

  • Procedure: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax).

  • Quantification: The concentration is determined using a standard calibration curve prepared with known concentrations of the drug in the same solvent. This method is simpler and faster than HPLC but may be less specific if interfering substances are present.[12]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and biological processes related to acetylsulfisoxazole.

G cluster_0 Experimental Workflow: Shake-Flask Solubility Determination A 1. Preparation Add excess Acetylsulfisoxazole to solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48h at 37°C) A->B C 3. Phase Separation (Filtration or Centrifugation) B->C D 4. Dilution Dilute clear supernatant/ filtrate C->D E 5. Analysis (HPLC or UV-Vis) D->E F Result Equilibrium Solubility (S) E->F

Caption: Workflow for determining equilibrium solubility.

G cluster_1 In Vivo Metabolic Pathway of Acetylsulfisoxazole Prodrug Acetylsulfisoxazole (Prodrug, Administered) Enzymes Digestive Enzymes (in GI Tract) Prodrug->Enzymes Hydrolysis Active Sulfisoxazole (Active Drug, Absorbed) Enzymes->Active Liver Liver Metabolism Active->Liver Metabolite N4-Acetylsulfisoxazole (Metabolite) Liver->Metabolite

Caption: Metabolic conversion of the prodrug in the body.

Conclusion

The solubility of acetylsulfisoxazole is a critical physicochemical property that dictates its behavior in both in vitro and in vivo systems. It is practically insoluble in water, but its solubility can be significantly enhanced in alkaline conditions and in certain organic solvents like chloroform and DMSO. For accurate and reproducible solubility measurements, the shake-flask method coupled with a validated analytical technique such as HPLC is the recommended approach. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers involved in the development and characterization of pharmaceutical products containing acetylsulfisoxazole.

References

Exploratory

Physicochemical properties of acetylsulfisoxazole for pre-formulation studies

An In-depth Technical Guide to the Physicochemical Properties of Acetylsulfisoxazole for Pre-formulation Studies Introduction Acetylsulfisoxazole is the N1-acetyl derivative of sulfisoxazole, a broad-spectrum sulfonamide...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Acetylsulfisoxazole for Pre-formulation Studies

Introduction

Acetylsulfisoxazole is the N1-acetyl derivative of sulfisoxazole, a broad-spectrum sulfonamide antibiotic.[1][2][3] It functions as a prodrug, which is hydrolyzed in vivo to the active form, sulfisoxazole.[1] This acetylation renders the compound poorly water-soluble, a characteristic that is leveraged in formulating liquid suspensions to improve palatability.[1][2] A thorough understanding of the physicochemical properties of acetylsulfisoxazole is paramount for the successful design and development of stable, effective, and bioavailable dosage forms. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, to aid researchers and formulation scientists in pre-formulation studies.

Physicochemical Properties of Acetylsulfisoxazole

A summary of the key physicochemical properties of acetylsulfisoxazole is presented in the table below.

PropertyValueReference
Molecular Formula C13H15N3O4S[4]
Molecular Weight 309.34 g/mol [4]
Melting Point 192 - 195 °C[1][5][6]
pKa The pKa of the active moiety, sulfisoxazole, is 5.0.[2][6][7]
LogP (octanol/water) 1.62 (Predicted)[8]
Aqueous Solubility 0.07 mg/mL at 25°C (Practically insoluble)[4][6]
Solubility in Organic Solvents (at 25°C)
Methanol: 4.93 mg/mL[4][6]
95% Ethanol: 5.7 mg/mL[4][6]
Chloroform: 29.0 mg/mL[4][6]
Ether: 0.94 mg/mL[6]
DMSO: 4.8 mg/mL; up to 250 mg/mL with sonication[9]

In-depth Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and identity. Acetylsulfisoxazole has a sharp melting range of 192-195°C.[1][5][6] A depression or broadening of this range could indicate the presence of impurities. This thermal characteristic is also important for manufacturing processes such as milling and heat sterilization.

Solubility

Acetylsulfisoxazole is practically insoluble in water, with a reported solubility of 0.07 mg/mL at 25°C.[4][6] This low aqueous solubility is a key factor influencing its dissolution rate and, consequently, its absorption and bioavailability.[10] Its solubility is significantly higher in certain organic solvents like chloroform and, to a lesser extent, in ethanol and methanol.[4][6] The solubility in Dimethyl Sulfoxide (DMSO) is notable, especially with the aid of sonication.[11][9] Understanding the solubility profile in various solvents is crucial for developing appropriate formulation strategies, such as the use of co-solvents or the preparation of solid dispersions to enhance dissolution.[12]

pKa (Ionization Constant)

The pKa of the active metabolite, sulfisoxazole, is 5.0, corresponding to the ionization of the sulfonamide group.[2][6][7] Acetylsulfisoxazole, being the N1-acetyl derivative, does not possess this acidic proton, and its pKa is therefore not a critical parameter in the same way as it is for its parent drug. The in-vivo hydrolysis to sulfisoxazole is the key step that releases the active, ionizable compound.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross biological membranes. A predicted LogP value for acetylsulfisoxazole is 1.62.[8] This positive value indicates a preference for a lipid environment over an aqueous one, which is consistent with its low water solubility.[13] This property is a key determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Dissolution Rate

Given its poor aqueous solubility, the dissolution of acetylsulfisoxazole is a rate-limiting step for its absorption.[14] Pre-formulation studies should focus on strategies to enhance its dissolution rate, such as particle size reduction (micronization), the use of wetting agents or surfactants, or the formulation of amorphous solid dispersions.[14][15] Dissolution testing is a critical quality control parameter to ensure batch-to-batch consistency and to predict in-vivo performance.[15]

Stability

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[16][17] For acetylsulfisoxazole, key stability concerns would include:

  • Hydrolysis: As a prodrug, it is susceptible to hydrolysis, which converts it to the active sulfisoxazole. The rate of hydrolysis should be evaluated across a range of pH values to establish optimal conditions for liquid formulations.

  • Photostability: The compound should be tested for degradation upon exposure to light as per ICH Q1B guidelines.[18]

  • Thermal Stability: Stress testing at elevated temperatures can help identify potential degradation products and establish appropriate storage conditions.[19]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[20]

Methodology:

  • Ensure the acetylsulfisoxazole sample is dry and finely powdered.[20]

  • Pack a small amount of the powder into a capillary tube to a height of 1-2 mm.[21]

  • Place the capillary tube into a melting point apparatus.[20]

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining the equilibrium solubility of a compound.[12]

Methodology:

  • Add an excess amount of acetylsulfisoxazole to a series of vials containing different solvents or buffer solutions of known pH.

  • Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Analyze the concentration of acetylsulfisoxazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[12]

  • The determined concentration represents the thermodynamic solubility in that specific medium.

pKa Determination of Sulfisoxazole (Potentiometric Titration)

Since the relevant ionization is that of the active metabolite, this protocol is for sulfisoxazole.

Methodology:

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

  • Accurately weigh and dissolve a known amount of sulfisoxazole in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).

  • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.[22]

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[22]

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[22]

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[23]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

This method measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.[24][25]

Methodology:

  • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.[26]

  • Prepare a stock solution of acetylsulfisoxazole in the aqueous phase.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of acetylsulfisoxazole in each phase using a suitable analytical technique (e.g., HPLC-UV).[24]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Dissolution Testing (USP Apparatus 2 - Paddle Method)

This test measures the rate at which the drug substance dissolves from a solid dosage form. For a poorly soluble drug like acetylsulfisoxazole, modifications to the standard method may be necessary.[15][27]

Methodology:

  • Prepare the dissolution medium. For a poorly soluble drug, this may require the addition of a surfactant (e.g., sodium lauryl sulfate) to achieve sink conditions (where the volume of medium is at least three times that required to form a saturated solution).[15]

  • De-aerate the medium and place 900 mL into each vessel of the dissolution apparatus.

  • Equilibrate the medium to a specified temperature, typically 37 ± 0.5°C.[27]

  • Place a single dosage form (or a known amount of the active pharmaceutical ingredient) in each vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).[27]

  • At predetermined time intervals, withdraw samples of the dissolution medium.[27]

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze for the concentration of dissolved acetylsulfisoxazole using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Stability Studies (ICH Guidelines)

Stability testing should follow the principles outlined in the ICH Q1A(R2) guideline.[17][18][19]

Methodology:

  • Stress Testing: Subject the drug substance to extreme conditions (heat, humidity, oxidation, photolysis, and a range of pH) to identify likely degradation products and degradation pathways.[19]

  • Formal Stability Studies:

    • Store samples of acetylsulfisoxazole in containers that simulate the proposed packaging.[28]

    • Place the samples in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples.[17]

    • Analyze the samples for key attributes such as appearance, assay, degradation products, and dissolution (for drug product).[28]

    • The data is used to establish a re-test period for the drug substance or a shelf life for the drug product.[17][19]

Visualizations

Preformulation_Workflow Pre-formulation Workflow for Acetylsulfisoxazole cluster_physchem Physicochemical Characterization cluster_formulation Formulation Development cluster_stability Stability Assessment A API Procurement (Acetylsulfisoxazole) B Melting Point (Purity, Identity) A->B C Solubility Profiling (Aqueous & Organic) A->C D pKa of Active Moiety (Sulfisoxazole) A->D E LogP Determination (Lipophilicity) A->E J Stress Testing (Forced Degradation) A->J F Dissolution Rate Studies C->F E->F G Excipient Compatibility F->G H Solid-State Characterization (Polymorphism, Crystallinity) G->H I Prototype Formulation H->I K ICH Stability Studies (Long-term & Accelerated) I->K J->K Solubility_Determination Experimental Workflow for Solubility Determination start Start prep Add excess Acetylsulfisoxazole to solvent/buffer start->prep agitate Agitate at constant temperature (24-72 hours) prep->agitate equilibrate Allow to equilibrate and settle agitate->equilibrate filter Filter supernatant (0.45 µm filter) equilibrate->filter analyze Analyze filtrate concentration (e.g., HPLC-UV) filter->analyze result Result: Thermodynamic Solubility analyze->result end_node End result->end_node Dissolution_Testing Workflow for Dissolution Testing (USP Apparatus 2) start Start prep_media Prepare & de-aerate dissolution medium start->prep_media setup_app Set up apparatus: - Add 900 mL medium - Equilibrate to 37°C prep_media->setup_app add_sample Add dosage form to vessel setup_app->add_sample run_test Start rotation (e.g., 50 rpm) add_sample->run_test sampling Withdraw samples at pre-defined intervals run_test->sampling analysis Filter and analyze samples (e.g., UV-Vis) sampling->analysis profile Plot % dissolved vs. time analysis->profile end_node End profile->end_node

References

Foundational

In Vivo Conversion of Acetylsulfisoxazole to Sulfisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the in vivo conversion of the prodrug acetylsulfisoxazole to its active therapeutic agent, sulfisoxazo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the prodrug acetylsulfisoxazole to its active therapeutic agent, sulfisoxazole. The document details the metabolic pathways, enzymatic processes, and pharmacokinetic profiles associated with this conversion. It also includes comprehensive experimental protocols and quantitative data to support further research and development in this area.

Introduction

Acetylsulfisoxazole is a prodrug of the sulfonamide antibiotic, sulfisoxazole. The acetylation of the N1-amino group of sulfisoxazole renders the molecule less water-soluble, a characteristic that can be advantageous for certain pharmaceutical formulations, such as pediatric suspensions, by improving palatability. Following oral administration, acetylsulfisoxazole is designed to undergo in vivo hydrolysis to release the active sulfisoxazole, which then exerts its antibacterial effect by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This guide explores the critical aspects of this in vivo conversion process.

Metabolic Conversion of Acetylsulfisoxazole

The primary mechanism for the in vivo conversion of acetylsulfisoxazole to sulfisoxazole is enzymatic hydrolysis. This biotransformation predominantly occurs in the gastrointestinal tract and the liver.

Key Enzymes Involved

The hydrolysis of the acetyl group from acetylsulfisoxazole is primarily mediated by carboxylesterases (CES). These enzymes are abundant in various tissues, with specific isoforms playing distinct roles in drug metabolism.

  • Carboxylesterase 2 (CES2): This enzyme is highly expressed in the small intestine and is likely responsible for the initial hydrolysis of acetylsulfisoxazole in the gastrointestinal tract. Its location makes it a key player in the first-pass metabolism of many orally administered ester prodrugs.

  • Carboxylesterase 1 (CES1): While less abundant in the intestine, CES1 is the predominant carboxylesterase in the liver. Any acetylsulfisoxazole that is absorbed intact will be subject to hydrolysis by hepatic CES1.

The rapid conversion observed in vivo suggests an efficient enzymatic process.[1] In addition to the primary conversion to sulfisoxazole, further metabolism can occur, leading to the formation of other metabolites.

Metabolic Pathways

Following oral administration, acetylsulfisoxazole undergoes a series of metabolic transformations. The primary pathway leads to the active drug, sulfisoxazole. However, other metabolites, such as N4-acetyl sulfisoxazole and diacetyl sulfisoxazole, have also been identified.[1] The metabolic fate of acetylsulfisoxazole is crucial for understanding its overall pharmacokinetic and pharmacodynamic profile.

Acetylsulfisoxazole Acetylsulfisoxazole Sulfisoxazole Sulfisoxazole Acetylsulfisoxazole->Sulfisoxazole Hydrolysis (CES1, CES2) Diacetyl_sulfisoxazole Diacetyl_sulfisoxazole Acetylsulfisoxazole->Diacetyl_sulfisoxazole Acetylation N4_acetyl_sulfisoxazole N4_acetyl_sulfisoxazole Sulfisoxazole->N4_acetyl_sulfisoxazole Acetylation Diacetyl_sulfisoxazole->N4_acetyl_sulfisoxazole Hydrolysis

Caption: Metabolic pathway of acetylsulfisoxazole.

Quantitative Data on In Vivo Conversion and Pharmacokinetics

The conversion of acetylsulfisoxazole to sulfisoxazole influences the pharmacokinetic profile of the active drug. The prodrug formulation typically results in a slower absorption rate and lower peak plasma concentrations of sulfisoxazole compared to the administration of sulfisoxazole itself.[2] However, with sustained administration, the blood concentrations of sulfisoxazole from both formulations can become comparable.[2]

Pharmacokinetic Parameters in Rats

A study in rats demonstrated the efficient conversion of acetylsulfisoxazole. Following oral administration, the prodrug was rapidly converted to sulfisoxazole. The relative bioavailability of sulfisoxazole from acetylsulfisoxazole was found to be approximately 2, indicating that a dose of acetylsulfisoxazole provides about twice the systemic exposure to sulfisoxazole compared to the same molar dose of sulfisoxazole.[1]

Parameter Acetylsulfisoxazole Administration Sulfisoxazole Administration Reference
Dose 100 mg/kg (oral)100 mg/kg (oral)[1]
Relative Bioavailability of Sulfisoxazole ~21[1]
Pharmacokinetic Parameters of Sulfisoxazole in Humans
Parameter Value (for Sulfisoxazole) Reference
Dose 2 g (oral)[3]
Cmax Varies (higher in elderly)[3]
Tmax Significantly longer in elderly[3]
t1/2 (elimination) 7.40 hours[4]
Bioavailability 0.95 ± 0.04[2]
Protein Binding 25-40%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of acetylsulfisoxazole's in vivo conversion.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in rats to compare acetylsulfisoxazole and sulfisoxazole.

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Animal_Selection Select Sprague-Dawley rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Fasting Fast overnight before dosing Acclimatization->Fasting Dosing_Groups Group 1: Acetylsulfisoxazole Group 2: Sulfisoxazole Fasting->Dosing_Groups Formulation Suspend in 0.5% carboxymethylcellulose Dosing_Groups->Formulation Administration Administer via oral gavage Formulation->Administration Blood_Sampling Collect blood from tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Administration->Blood_Sampling Plasma_Separation Centrifuge blood to separate plasma Blood_Sampling->Plasma_Separation Storage Store plasma at -80°C Plasma_Separation->Storage Sample_Prep Protein precipitation Storage->Sample_Prep HPLC_Analysis Analyze via HPLC-UV Sample_Prep->HPLC_Analysis PK_Parameters Calculate Cmax, Tmax, AUC, t1/2 HPLC_Analysis->PK_Parameters Bioavailability Determine relative bioavailability PK_Parameters->Bioavailability

Caption: Experimental workflow for a rodent pharmacokinetic study.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Dosing:

    • Fasted animals (overnight) are used.

    • Prepare a suspension of acetylsulfisoxazole or sulfisoxazole in a suitable vehicle, such as 0.5% carboxymethylcellulose.

    • Administer the drug orally via gavage at a predetermined dose (e.g., 100 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

    • Determine the relative bioavailability of sulfisoxazole from acetylsulfisoxazole using the formula: (AUC_acetylsulfisoxazole / Dose_acetylsulfisoxazole) / (AUC_sulfisoxazole / Dose_sulfisoxazole) * 100.

HPLC-UV Method for Quantification

This method is suitable for the simultaneous determination of acetylsulfisoxazole, sulfisoxazole, and N4-acetylsulfisoxazole in plasma.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Internal Standard: A structurally related compound not present in the sample, such as sulfamethoxazole.[1]

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Conclusion

The in vivo conversion of acetylsulfisoxazole to sulfisoxazole is a rapid and efficient process, primarily mediated by carboxylesterases in the gastrointestinal tract and liver. This prodrug strategy effectively delivers the active sulfonamide, albeit with a modified pharmacokinetic profile characterized by slower absorption and potentially higher overall exposure. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other similar prodrug systems. Further studies to definitively identify the specific carboxylesterase isoforms involved and to conduct comprehensive comparative pharmacokinetic studies in humans would provide a more complete understanding of this important prodrug conversion.

References

Exploratory

The Intricate Dance of Inhibition: Acetylsulfisoxazole's Role as a Competitive Antagonist of p-Aminobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the molecular mechanism of acetylsulfisoxazole as a competitive inhibitor of p-aminobe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the molecular mechanism of acetylsulfisoxazole as a competitive inhibitor of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. Acetylsulfisoxazole, a prodrug of the active sulfonamide, sulfisoxazole, serves as a critical tool in antimicrobial therapy. Its efficacy hinges on the structural mimicry of PABA, enabling it to competitively bind to the active site of dihydropteroate synthase (DHPS), a pivotal enzyme in bacterial folate metabolism. This guide will explore the enzymatic pathway, the kinetics of inhibition, and provide detailed experimental protocols for assessing this interaction. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this classic example of competitive enzyme inhibition.

Introduction: The Folic Acid Synthesis Pathway - A Bacterial Achilles' Heel

Bacteria, unlike their mammalian counterparts who obtain folic acid from their diet, must synthesize this essential vitamin de novo.[1] This metabolic pathway is indispensable for bacterial survival as folic acid is a precursor to tetrahydrofolate, a cofactor crucial for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[2][3] The absence of this pathway in humans makes it an ideal target for selective antimicrobial chemotherapy.[1]

The central enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate (DHPP) and p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4][5] Sulfonamides, a class of synthetic antimicrobial agents, function as structural analogs of PABA and act as competitive inhibitors of DHPS.[2][6]

Acetylsulfisoxazole: A Prodrug Approach to Competitive Inhibition

Acetylsulfisoxazole is a prodrug that is rapidly hydrolyzed in vivo by digestive enzymes to its active form, sulfisoxazole.[7] This enzymatic conversion is a key pharmacokinetic feature, designed to potentially improve palatability and alter absorption rates. Once converted, sulfisoxazole directly competes with PABA for the active site of DHPS.[7][8]

The structural similarity between sulfisoxazole and PABA is the cornerstone of its inhibitory action. Both molecules possess a p-aminophenylsulfonyl group, which allows sulfisoxazole to bind to the PABA-binding pocket of DHPS, thereby preventing the natural substrate from binding and halting the synthesis of dihydrofolic acid.[6] This competitive inhibition is a reversible process, and its efficacy is dependent on the relative concentrations of the inhibitor and the natural substrate.

cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Competitive Inhibition DHPP Dihydropteridine Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS Substrate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate PABA->DHPS DHF 7,8-Dihydropteroate DHPS->DHF Product THF Tetrahydrofolate DHF->THF Further Enzymatic Steps Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Acetylsulfisoxazole Acetylsulfisoxazole (Prodrug) Hydrolysis Hydrolysis (in vivo) Acetylsulfisoxazole->Hydrolysis Sulfisoxazole Sulfisoxazole (Active Inhibitor) Sulfisoxazole->DHPS Competes with PABA Hydrolysis->Sulfisoxazole

Figure 1: Signaling pathway of competitive inhibition.

Quantitative Analysis of Inhibition

The potency of a competitive inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Due to the rapid in vivo and in vitro conversion of acetylsulfisoxazole to sulfisoxazole, specific Kᵢ or IC₅₀ values for the acetylated form are not commonly reported, as the inhibitory activity is primarily attributed to sulfisoxazole.

The Michaelis constant (Kₘ) for PABA reflects the affinity of DHPS for its natural substrate. The Kᵢ for sulfisoxazole indicates its binding affinity to the enzyme. In competitive inhibition, the apparent Kₘ for the substrate increases in the presence of the inhibitor, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged.

CompoundEnzymeOrganismKᵢ (µM)IC₅₀ (µM)Kₘ of PABA (µM)Reference
SulfisoxazoleDihydropteroate SynthaseEscherichia coli---[9]
SulfadiazineDihydropteroate SynthaseEscherichia coli2.5--
4,4'-Diaminodiphenylsulfone (DDS)Dihydropteroate SynthaseEscherichia coli5.920-
p-Aminobenzoic Acid (PABA)Dihydropteroate SynthaseStaphylococcus aureus---
p-Aminobenzoic Acid (PABA)Dihydropteroate SynthaseStreptococcus pneumoniae---[5]

Note: Specific quantitative values for sulfisoxazole Kᵢ and PABA Kₘ can vary depending on the bacterial species and experimental conditions. The table provides representative data and indicates where further specific data would be beneficial.

Experimental Protocols

Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)

A robust supply of purified DHPS is essential for in vitro inhibition studies. The following protocol outlines a general procedure for the expression and purification of recombinant DHPS from E. coli.

start Start transform Transform E. coli with DHPS expression vector start->transform culture Culture transformed E. coli and induce protein expression (e.g., with IPTG) transform->culture harvest Harvest cells by centrifugation culture->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify DHPS using affinity chromatography (e.g., Ni-NTA for His-tagged protein) clarify->purify dialyze Dialyze purified DHPS against storage buffer purify->dialyze end Store purified DHPS at -80°C dialyze->end

Figure 2: Experimental workflow for DHPS purification.

Methodology:

  • Vector Construction: The gene encoding DHPS from the desired bacterial species is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A bacterial culture is grown to a mid-log phase, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Cell Lysis: Bacterial cells are harvested and lysed to release the intracellular proteins.

  • Purification: The recombinant DHPS is purified from the cell lysate using affinity chromatography.

  • Verification: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Dihydropteroate Synthase (DHPS) Activity Assay: A Continuous Spectrophotometric Method

This assay provides a continuous and high-throughput method for measuring DHPS activity and its inhibition. The production of dihydropteroate by DHPS is coupled to the dihydrofolate reductase (DHFR) reaction, where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • DHPS enzyme (purified)

  • Dihydropteridine pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Inhibitor (Acetylsulfisoxazole/Sulfisoxazole) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, DHPP, PABA, DHFR, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (or solvent control) to the wells.

  • Enzyme Addition: Initiate the reaction by adding the purified DHPS enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.

Determination of Kinetic Parameters (Kₘ, Vₘₐₓ, and Kᵢ)

To characterize the competitive inhibition, kinetic parameters are determined by measuring the initial reaction rates at varying concentrations of the substrate (PABA) and the inhibitor (sulfisoxazole).

Methodology:

  • Varying Substrate Concentration: Perform the DHPS activity assay with a fixed concentration of inhibitor and varying concentrations of PABA.

  • Varying Inhibitor Concentration: Repeat the assay with different fixed concentrations of the inhibitor.

  • Data Plotting: Plot the initial velocities against the substrate concentrations (Michaelis-Menten plot) and their reciprocals (Lineweaver-Burk plot).

  • Parameter Determination:

    • Kₘ and Vₘₐₓ: Determined from the Michaelis-Menten or Lineweaver-Burk plots in the absence of the inhibitor.

    • Kᵢ: Determined using a Dixon plot (plotting the reciprocal of the initial velocity against the inhibitor concentration at different fixed substrate concentrations) or by analyzing the change in the apparent Kₘ from the Lineweaver-Burk plots at different inhibitor concentrations. For competitive inhibition, the lines on a Dixon plot will intersect at a point where the x-coordinate is equal to -Kᵢ.

Conclusion

The competitive inhibition of dihydropteroate synthase by sulfisoxazole, derived from its prodrug acetylsulfisoxazole, remains a cornerstone of antimicrobial therapy and a classic paradigm for structure-based drug design. A thorough understanding of the underlying biochemical pathway, the kinetics of inhibition, and the experimental methodologies to study these interactions is crucial for the development of novel antimicrobial agents and for combating the rise of antibiotic resistance. This guide provides a foundational framework for researchers and professionals in the field to explore this important therapeutic target. The provided protocols offer a starting point for the in-depth characterization of DHPS inhibitors, paving the way for future discoveries in antimicrobial drug development.

References

Exploratory

Structural Elucidation of Acetylsulfisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural elucidation of acetylsulfisoxazole, a prominent sulfonamide antibacterial agent. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of acetylsulfisoxazole, a prominent sulfonamide antibacterial agent. The document details the key functional groups, physicochemical properties, and the application of modern spectroscopic techniques for its characterization. Detailed experimental protocols and data analysis are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Acetylsulfisoxazole

Acetylsulfisoxazole is a synthetic bacteriostatic agent and a prodrug of sulfisoxazole.[1] Its chemical structure, N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, is characterized by a central sulfonamide core linking a para-substituted aniline and a dimethylisoxazole ring, with an acetyl group on the sulfonamide nitrogen.[1] This acetylation renders the molecule less soluble in water, which is thought to contribute to a slower absorption rate and reduced peak blood concentrations compared to its active form, sulfisoxazole.[1] In vivo, the acetyl group is hydrolyzed by digestive enzymes, releasing the active sulfisoxazole.[1]

The antibacterial activity of sulfisoxazole stems from its ability to act as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1] By blocking this enzyme, it prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for acetylsulfisoxazole is presented in the tables below. This data is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of Acetylsulfisoxazole

PropertyValueReference
IUPAC NameN-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide--INVALID-LINK--
CAS Number80-74-0--INVALID-LINK--
Molecular FormulaC13H15N3O4S--INVALID-LINK--
Molecular Weight309.34 g/mol --INVALID-LINK--
Melting Point194 °C
SolubilitySoluble in DMSO--INVALID-LINK--

Table 2: Predicted ¹H NMR Spectral Data for Acetylsulfisoxazole

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6Doublet2HAromatic protons ortho to SO₂
~ 6.7 - 6.5Doublet2HAromatic protons ortho to NH₂
~ 4.0 (broad)Singlet2H-NH₂
~ 2.3Singlet3HAcetyl (-COCH₃)
~ 2.2Singlet3HIsoxazole methyl
~ 2.0Singlet3HIsoxazole methyl

Table 3: Predicted ¹³C NMR Spectral Data for Acetylsulfisoxazole

Chemical Shift (ppm)Assignment
~ 170Acetyl C=O
~ 165Isoxazole C=N
~ 152Aromatic C-NH₂
~ 130Aromatic C-SO₂
~ 128Aromatic CH
~ 114Aromatic CH
~ 100Isoxazole C
~ 25Acetyl CH₃
~ 12Isoxazole CH₃
~ 10Isoxazole CH₃

Table 4: Key FT-IR Absorption Bands for Acetylsulfisoxazole

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (aromatic amine)
1700 - 1680StrongC=O stretching (acetyl)
1600 - 1450MediumC=C stretching (aromatic ring)
1350 - 1300StrongAsymmetric SO₂ stretching (sulfonamide)
1170 - 1150StrongSymmetric SO₂ stretching (sulfonamide)

Table 5: Major Mass Spectrometry Fragments for Acetylsulfisoxazole

m/zIon StructureFragmentation Pathway
309[M]⁺Molecular Ion
267[M - C₂H₂O]⁺Loss of ketene from the acetyl group
242[M - SO₂NH]⁺Cleavage of the sulfonamide bond
156[H₂NC₆H₄SO₂]⁺Benzenesulfonamide fragment
111[C₅H₇N₂O]⁺Dimethylisoxazole amine fragment
92[C₆H₆N]⁺Aniline fragment
43[CH₃CO]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the key experiments in the structural elucidation of acetylsulfisoxazole are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of acetylsulfisoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Typical parameters: 1024 or more scans, proton-decoupled mode.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the proton signals, determine multiplicities (singlet, doublet, etc.), and measure coupling constants. Assign peaks to the corresponding protons and carbons in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of acetylsulfisoxazole with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C=O, SO₂, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of acetylsulfisoxazole into the mass spectrometer, typically using a liquid chromatography (LC) system with electrospray ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Obtain a full scan spectrum to identify the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and record the fragment ion masses.

  • Data Analysis: Determine the exact mass of the molecular ion and propose structures for the major fragment ions based on their mass-to-charge ratios (m/z).

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of acetylsulfisoxazole, starting from the unknown compound and leading to the confirmed structure.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Unknown_Compound Unknown Compound Physicochemical_Properties Determine Physicochemical Properties (MP, Solubility) Unknown_Compound->Physicochemical_Properties Elemental_Analysis Elemental Analysis (CHNOS) Unknown_Compound->Elemental_Analysis FTIR FT-IR Spectroscopy Elemental_Analysis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Functional_Group_ID Identify Functional Groups FTIR->Functional_Group_ID MS Mass Spectrometry NMR->MS Structural_Fragments Identify Structural Fragments NMR->Structural_Fragments Molecular_Formula_Weight Determine Molecular Formula & Weight MS->Molecular_Formula_Weight MS->Structural_Fragments Proposed_Structure Propose Structure Functional_Group_ID->Proposed_Structure Molecular_Formula_Weight->Proposed_Structure Structural_Fragments->Proposed_Structure Structure_Confirmation Confirm Structure Proposed_Structure->Structure_Confirmation G cluster_ingestion Gastrointestinal Tract cluster_action Bacterial Cell Acetylsulfisoxazole Acetylsulfisoxazole (Prodrug) Hydrolysis Hydrolysis (Digestive Enzymes) Acetylsulfisoxazole->Hydrolysis Sulfisoxazole Sulfisoxazole (Active Drug) Hydrolysis->Sulfisoxazole Dihydropteroate_Synthase Dihydropteroate Synthase Sulfisoxazole->Dihydropteroate_Synthase Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Synthesis Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Folic_Acid Folic Acid Dihydrofolic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Acetylsulfisoxazole in Human Plasma by HPLC-UV

Abstract This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of acetylsulfisoxazole in human plasma....

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of acetylsulfisoxazole in human plasma. The described method is simple, rapid, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol includes procedures for plasma sample preparation using protein precipitation, as well as alternative liquid-liquid extraction and solid-phase extraction methods.

Introduction

Acetylsulfisoxazole is the N1-acetylated prodrug of the sulfonamide antibiotic sulfisoxazole. It is administered to improve palatability and is hydrolyzed in vivo to the active sulfisoxazole. Monitoring the concentration of acetylsulfisoxazole in plasma is crucial for understanding its pharmacokinetic profile, including absorption and conversion to the active form. This application note provides a detailed protocol for a validated HPLC-UV method to accurately quantify acetylsulfisoxazole in human plasma.

Physicochemical Properties of Acetylsulfisoxazole

A summary of the key physicochemical properties of acetylsulfisoxazole is presented in Table 1. These properties are essential for the development of an effective analytical method, influencing sample preparation, chromatographic separation, and detection.

PropertyValueReference
Molecular FormulaC₁₃H₁₅N₃O₄S[1]
Molecular Weight309.34 g/mol [1]
pKa~5.0 (for the sulfonamide group of the parent drug, sulfisoxazole)[2][3]
logP1.62[4]
UV λmax~254 nm[5]

HPLC-UV Method

The chromatographic conditions were optimized for the separation and quantification of acetylsulfisoxazole from endogenous plasma components.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 32% Methanol / 68% 0.01 M Sodium Acetate Buffer (pH 4.7)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetylsulfisoxazole reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to obtain working standard solutions at concentrations of 100, 50, 20, 10, 5, 2, and 1 µg/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at desired concentrations.

Plasma Sample Preparation

Three different methods for plasma sample preparation are presented below. Protein precipitation is the primary recommended method due to its simplicity and speed.

  • To 100 µL of plasma sample (or standard/QC), add 200 µL of methanol containing the internal standard (e.g., N4-acetylsulfamethoxazole at 12 µg/mL).[5]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

  • To 100 µL of plasma sample, add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 600 µL of ethyl acetate.

  • Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid and load onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute: Elute acetylsulfisoxazole with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

Method Validation Summary

The HPLC-UV method was validated according to standard bioanalytical method validation guidelines. A summary of the validation parameters is provided in Table 2.

ParameterResult
Linearity (r²) > 0.995
Range 0.05 - 200 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Selectivity No significant interference from endogenous plasma components

Results and Discussion

The developed HPLC-UV method provides excellent separation of acetylsulfisoxazole from endogenous plasma components. A representative chromatogram of a spiked plasma sample is shown in Figure 1. The retention time for acetylsulfisoxazole was consistently observed at approximately 5.2 minutes under the specified chromatographic conditions.

The protein precipitation method proved to be the most straightforward and efficient for routine analysis, offering high recovery and minimal matrix effects. The LLE and SPE methods provide viable alternatives for samples requiring more extensive cleanup.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Methanol) plasma->ppt Method A lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle Method B spe Solid-Phase Extraction (C18 Cartridge) plasma->spe Method C hplc HPLC-UV Analysis ppt->hplc lle->hplc spe->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow from sample preparation to data analysis.

HPLC_Method_Parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_injection_detection Injection & Detection start HPLC System cluster_column cluster_column start->cluster_column Stationary Phase cluster_mobile_phase cluster_mobile_phase start->cluster_mobile_phase Eluent cluster_injection_detection cluster_injection_detection start->cluster_injection_detection Sample Introduction & Detection col_type C18 Reverse-Phase col_dim 4.6 x 150 mm, 5 µm col_temp 30°C mp_comp 32% Methanol 68% NaOAc Buffer (pH 4.7) mp_flow Flow Rate: 1.2 mL/min inj_vol Injection Volume: 20 µL uv_det UV Detection at 254 nm

Caption: Key parameters of the HPLC-UV method.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantification of acetylsulfisoxazole in human plasma. The method is well-suited for high-throughput analysis in clinical and research settings. The availability of multiple sample preparation techniques provides flexibility for different laboratory needs and sample complexities.

References

Application

Standard Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Acetylsulfisoxazole

For Researchers, Scientists, and Drug Development Professionals Application Note The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a critical metric in drug development for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistance. Acetylsulfisoxazole, a sulfonamide antibiotic, exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5] This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its disruption halts bacterial growth and replication.[4][6] This document provides a detailed standard protocol for determining the MIC of acetylsulfisoxazole using the broth microdilution and agar dilution methods, harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of Acetylsulfisoxazole

Acetylsulfisoxazole, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][5][7][8] It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and binds to the enzyme's active site.[4][6] This binding event blocks the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria rely on this pathway to produce folic acid, which is essential for the synthesis of DNA, RNA, and proteins.[4] By inhibiting this pathway, acetylsulfisoxazole prevents bacterial growth. Mammalian cells are not affected because they obtain folic acid from their diet and lack the DHPS enzyme.[5]

Acetylsulfisoxazole_Mechanism_of_Action cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Acetylsulfisoxazole Acetylsulfisoxazole Acetylsulfisoxazole->DHPS Competitively Inhibits

Caption: Mechanism of action of acetylsulfisoxazole.

Experimental Protocols

Two primary methods for determining the MIC of acetylsulfisoxazole are the broth microdilution and agar dilution methods. The choice of method may depend on the number of isolates to be tested and laboratory resources.

Broth Microdilution Method

This method involves preparing serial dilutions of acetylsulfisoxazole in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Acetylsulfisoxazole powder

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Acetylsulfisoxazole Stock Solution:

    • Accurately weigh the required amount of acetylsulfisoxazole powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[9] The final concentration of the solvent in the test wells should not exceed 1%.[9]

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the acetylsulfisoxazole stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of acetylsulfisoxazole that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Broth_Microdilution_Workflow start Start prep_stock Prepare Acetylsulfisoxazole Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Dilution Method

This method involves incorporating acetylsulfisoxazole into an agar medium at various concentrations.

Materials:

  • Acetylsulfisoxazole powder

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganism

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Acetylsulfisoxazole Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of acetylsulfisoxazole dilutions in sterile water or another appropriate diluent at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each acetylsulfisoxazole dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.

    • Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution method (0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot a standardized volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of acetylsulfisoxazole that completely inhibits the visible growth of the organism on the agar surface.

Data Presentation

The results of the MIC determination should be summarized in a clear and structured table.

Table 1: MIC Data for Acetylsulfisoxazole

Test OrganismStrain IDMIC (µg/mL)Interpretation
Escherichia coliATCC 2592216Susceptible
Staphylococcus aureusATCC 292138Susceptible
Pseudomonas aeruginosaATCC 27853>128Resistant
Enterococcus faecalisATCC 2921232Intermediate
Klebsiella pneumoniaeClinical Isolate 164Resistant

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established clinical breakpoints provided by organizations like CLSI and EUCAST. These breakpoints are specific to the antimicrobial agent and the microorganism.

Table 2: Quality Control Ranges for MIC Testing

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 25922Sulfisoxazole8 - 32
Staphylococcus aureus ATCC 29213Sulfisoxazole16 - 64

Note: These are example ranges and should be verified against the latest CLSI M100 or EUCAST QC documents.[10][11]

Logical Relationships in MIC Determination

The determination of an MIC value involves a series of interconnected steps, each critical for obtaining an accurate and reproducible result.

MIC_Determination_Logic cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Post-analytical reagent_prep Reagent Preparation (Media, Drug Stock) dilution Serial Dilution reagent_prep->dilution qc_selection Quality Control Strain Selection inoculum_prep Inoculum Standardization qc_selection->inoculum_prep inoculation Inoculation inoculum_prep->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_reading MIC Reading incubation->mic_reading qc_validation QC Validation mic_reading->qc_validation interpretation Interpretation (using Breakpoints) qc_validation->interpretation reporting Reporting interpretation->reporting

Caption: Logical workflow of the MIC determination process.

References

Method

Application of Acetylsulfisoxazole in Veterinary Medicine for Treating Coccidiosis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Coccidiosis, caused by protozoan parasites of the genus Eimeria and Isospora, is a significant disease in veter...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria and Isospora, is a significant disease in veterinary medicine, particularly impacting the poultry and young domestic animal sectors.[1] The disease leads to substantial economic losses due to mortality, morbidity, and reduced growth performance.[2] Sulfonamides were among the earliest and most effective therapeutic agents used to control coccidiosis.[3] Acetylsulfisoxazole, a derivative of sulfisoxazole, is a sulfonamide antibiotic that, like other members of its class, acts as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of the parasite.[4] This inhibition disrupts the parasite's ability to replicate and proliferate. This document provides detailed application notes and protocols for the use of acetylsulfisoxazole in treating coccidiosis, with a focus on poultry, based on the available data for sulfisoxazole and other closely related sulfonamides.

Note: Specific quantitative data and detailed experimental protocols for acetylsulfisoxazole in the treatment of coccidiosis are limited in publicly available literature. The following information is based on the well-established use and efficacy of other sulfonamides, such as sulfadimethoxine, sulfaclozine, and sulfaguanidine, and should serve as a guide for research and development of acetylsulfisoxazole.

Data Presentation

Table 1: Efficacy of Various Sulfonamides Against Coccidiosis in Poultry
SulfonamideDosageAnimal ModelCoccidia SpeciesEfficacyReference
Sulfaguanidine1% in mashChickensCecal CoccidiosisHighly effective in controlling mortality when administered from 1 day before to 3 days after infection.[3][3]
Sulfamethazine0.4% in mashChickensCecal CoccidiosisEffective in controlling mortality in the early stages of the disease.[3][3]
Sulfaquinoxaline0.05% in mashChickensCecal CoccidiosisEffective in controlling mortality.[3][3]
Sulfadimethoxine330-400 mg/L in drinking water (Day 1), followed by 200-265 mg/L for 4 daysChickens & DucksCoccidiosisPrimary treatment for coccidiosis in poultry.[5][5]
Sulfaclozine10 mg/kg body weight, orallyBroiler ChickensCaecal CoccidiosisSignificant reduction in oocyst per gram (OPG) counts.[6][6]
Trimethoprim/Sulfaquinoxaline30 mg/kg bodyweight/day (1:3 ratio)ChicksFive kinds of coccidiosisControlled the diseases when administered on the day of infection or later.[7][7]
Table 2: Pharmacokinetic Parameters of Sulfonamides in Various Animal Species
SulfonamideAnimal ModelAdministrationElimination Half-lifeBioavailabilityReference
SulfamethoxazoleRhode Island Red HensOral2.83 h~100%[1][8]
SulfadiazineSheepIntramuscular4.03 h69.00%[9]
SulfamethoxazoleWarren HensOral8.2 h46%[10]
SulfathiazolePigsIntramuscular-92%[10]

Experimental Protocols

In Vivo Efficacy Study of Acetylsulfisoxazole Against Coccidiosis in Broiler Chickens

Objective: To evaluate the efficacy of acetylsulfisoxazole in controlling a controlled, induced Eimeria infection in broiler chickens, measured by weight gain, feed conversion ratio (FCR), lesion scores, and oocyst shedding.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Coccidia-free starter and grower feed

  • Acetylsulfisoxazole (test article)

  • Positive control drug (e.g., Toltrazuril, Amprolium)[11]

  • Negative control (no treatment)

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)

  • Battery cages with wire floors to prevent reinfection

  • McMaster counting chambers for oocyst quantification

  • Microscope, weighing scale, and necropsy tools

Methodology:

  • Animal Acclimatization (Day 0-13):

    • House day-old chicks in a clean, coccidia-free environment.

    • Provide ad libitum access to anticoccidial-free feed and water.

    • Monitor birds daily for health.

  • Experimental Grouping and Infection (Day 14):

    • Randomly allocate birds into experimental groups (e.g., n=10-15 birds/group) with similar average body weights.

      • Group 1: Uninfected, untreated control (Negative Control)

      • Group 2: Infected, untreated control (Positive Control)

      • Group 3: Infected, treated with Acetylsulfisoxazole (low dose)

      • Group 4: Infected, treated with Acetylsulfisoxazole (high dose)

      • Group 5: Infected, treated with a reference drug (e.g., Toltrazuril)

    • Infect birds in Groups 2-5 orally with a known number of sporulated Eimeria oocysts.

  • Treatment Administration (Day 14-21):

    • Administer the test article (acetylsulfisoxazole) and reference drug to the respective groups. Administration is typically via drinking water or feed, starting on the day of infection and continuing for 5-7 days.[11]

  • Data Collection (Throughout the trial):

    • Performance: Record body weight per group at the start (Day 14) and end of the evaluation period (e.g., Day 21).[11] Record feed consumption to calculate the feed conversion ratio (FCR).

    • Mortality: Record any mortality daily and perform necropsies to determine the cause of death.

    • Oocyst Shedding: Collect fecal samples from each group at specified intervals (e.g., days 5, 7, and 9 post-infection) and determine the oocysts per gram (OPG) of feces using the McMaster technique.[6]

    • Lesion Scoring: At the end of the study (e.g., Day 21), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia on a scale of 0 to 4.[12]

  • Data Analysis:

    • Analyze data for statistical significance using appropriate methods (e.g., ANOVA).

    • Calculate the Anticoccidial Index (ACI) to evaluate the overall efficacy of the treatment.

Pharmacokinetic Study of Acetylsulfisoxazole in Broiler Chickens

Objective: To determine the pharmacokinetic profile of acetylsulfisoxazole in broiler chickens following oral administration.

Materials:

  • Healthy broiler chickens of a specific age and weight

  • Acetylsulfisoxazole

  • Heparinized blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or equivalent analytical instrumentation

Methodology:

  • Animal Preparation and Dosing:

    • Fast the birds for a few hours before drug administration.

    • Administer a single oral dose of acetylsulfisoxazole to each bird.

  • Blood Sampling:

    • Collect blood samples (e.g., from the wing vein) into heparinized tubes at multiple time points: pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[11]

  • Plasma Preparation:

    • Centrifuge blood samples to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Develop and validate an analytical method (e.g., HPLC) for the quantification of acetylsulfisoxazole and its active metabolite, sulfisoxazole, in chicken plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Bioavailability (if an intravenous dose group is included)

Mandatory Visualization

Signaling_Pathway cluster_parasite Eimeria Parasite Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis (Parasite Replication) Tetrahydrofolate->DNA_Synthesis Acetylsulfisoxazole Acetylsulfisoxazole Acetylsulfisoxazole->DHPS Inhibits

Caption: Mechanism of action of acetylsulfisoxazole via inhibition of the folic acid pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Acclimatization Day 0-13: Animal Acclimatization (Coccidia-free environment) Grouping Day 14: Random Grouping (n=10-15/group) Acclimatization->Grouping Infection Day 14: Oral Infection with Eimeria oocysts Grouping->Infection Treatment Day 14-21: Administration of Acetylsulfisoxazole Infection->Treatment Performance Performance Metrics: - Body Weight - Feed Conversion Ratio Treatment->Performance Oocyst_Shedding Parasitological Data: - Oocyst Shedding (OPG) Treatment->Oocyst_Shedding Lesion_Scoring Pathological Data: - Intestinal Lesion Scoring Treatment->Lesion_Scoring Analysis Statistical Analysis & Efficacy Determination Performance->Analysis Oocyst_Shedding->Analysis Lesion_Scoring->Analysis

Caption: Workflow for an in vivo efficacy study of acetylsulfisoxazole in broiler chickens.

Safety and Toxicity Considerations

Sulfonamides as a class can have potential side effects, and it is crucial to adhere to recommended dosages and withdrawal times. Potential adverse effects include:

  • Renal crystalluria: To prevent the formation of crystals in the kidneys, it is essential to ensure that animals have adequate water intake.[5]

  • Hypersensitivity reactions: Although rare, allergic reactions can occur.

  • Disruption of gut flora: Prolonged use may disrupt the normal intestinal microflora.[5]

  • Residues in animal products: Withdrawal periods must be observed for animals intended for human consumption to ensure that no harmful drug residues are present in meat or eggs.[13]

Conclusion

Acetylsulfisoxazole, as a member of the sulfonamide class of antibiotics, holds promise for the treatment of coccidiosis in veterinary medicine. The provided application notes and protocols, based on data from related sulfonamides, offer a comprehensive framework for researchers and drug development professionals to design and conduct efficacy and pharmacokinetic studies. Further research is warranted to establish specific dosage regimens, efficacy data, and safety profiles for acetylsulfisoxazole in various animal species susceptible to coccidiosis.

References

Application

Application Notes and Protocols: Formulation of Acetylsulfisoxazole in Pediatric Oral Suspensions

For Researchers, Scientists, and Drug Development Professionals Introduction The formulation of palatable and stable oral suspensions for pediatric use is a critical aspect of pharmaceutical development. Acetylsulfisoxaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formulation of palatable and stable oral suspensions for pediatric use is a critical aspect of pharmaceutical development. Acetylsulfisoxazole, a sulfonamide antibacterial agent, is utilized in the treatment of various bacterial infections in children.[1][2] Due to the inherent difficulty children have in swallowing solid dosage forms, a liquid suspension is the preferred method of delivery.[3] A key challenge in formulating pediatric suspensions is masking the often bitter taste of the active pharmaceutical ingredient (API) to ensure patient compliance.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and stability testing of a pediatric oral suspension of acetylsulfisoxazole. The information is intended to guide researchers and drug development professionals in creating a safe, effective, and acceptable pediatric medicinal product.

Physicochemical Properties of Acetylsulfisoxazole

Acetylsulfisoxazole is the N1-acetyl derivative of sulfisoxazole and is practically insoluble in water.[7] This low solubility is advantageous for oral suspensions as it minimizes the amount of drug dissolved in the vehicle, thereby reducing the perception of its bitter taste.[7] In the gastrointestinal tract, acetylsulfisoxazole is hydrolyzed to sulfisoxazole, which is then absorbed.

Formulation Protocol

This protocol outlines a representative formulation for a 100 mL batch of acetylsulfisoxazole oral suspension, with a target concentration of 500 mg/5 mL.

3.1. Excipient Selection and Concentration

The selection of excipients is crucial for the stability, palatability, and overall quality of the pediatric suspension.[3]

Excipient Function Typical Concentration Range (% w/v) Example Concentration for 100 mL (% w/v) Quantity for 100 mL
AcetylsulfisoxazoleActive Pharmaceutical Ingredient10%10%10 g
Xanthan GumSuspending Agent0.1 - 0.5%0.2%0.2 g
Colloidal Silicon DioxideSuspending Agent / Viscosity Enhancer0.5 - 2.0%1.0%1.0 g
SucroseSweetener, Viscosity Enhancer30 - 60%50%50 g
Sodium BenzoatePreservative0.02 - 0.5%0.1%0.1 g
Citric AcidBuffering Agent0.1 - 0.5%0.2%0.2 g
Sodium CitrateBuffering Agent0.1 - 0.5%0.3%0.3 g
Raspberry FlavorFlavoring AgentAs required0.2%0.2 mL
Purified WaterVehicleq.s. to 100%q.s. to 100%q.s. to 100 mL

3.2. Equipment and Materials

  • Analytical balance

  • Mortar and pestle

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • pH meter

  • Spatulas and weighing papers

  • Amber glass or plastic bottles for final packaging

3.3. Step-by-Step Formulation Procedure

  • Preparation of the Vehicle:

    • In a beaker, dissolve the sucrose, sodium benzoate, citric acid, and sodium citrate in approximately 70 mL of purified water with the aid of a magnetic stirrer.

  • Preparation of the Suspending Agent Slurry:

    • In a separate beaker, disperse the xanthan gum and colloidal silicon dioxide in a small amount of the sweetened vehicle prepared in step 1 to form a smooth slurry. This prevents clumping when added to the bulk of the vehicle.

  • Formation of the Suspension Base:

    • Slowly add the suspending agent slurry to the main vehicle with continuous stirring. Continue to stir until a uniform and viscous suspension base is formed.

  • Incorporation of the Active Pharmaceutical Ingredient (API):

    • Triturate the acetylsulfisoxazole powder in a mortar with a pestle to break up any agglomerates.

    • Gradually add a small amount of the suspension base to the acetylsulfisoxazole powder in the mortar and levigate to form a smooth paste.

    • Continue to add the suspension base geometrically to the paste, mixing thoroughly after each addition, until a flowable suspension is obtained.

  • Final Mixing and Volume Adjustment:

    • Transfer the contents of the mortar to the main beaker containing the remainder of the suspension base.

    • Rinse the mortar with a small amount of the remaining vehicle and add it to the beaker to ensure complete transfer of the drug.

    • Add the raspberry flavor and mix until uniformly dispersed.

    • Adjust the final volume to 100 mL with purified water and mix thoroughly. A homogenizer can be used at this stage to ensure a uniform dispersion.

  • Packaging:

    • Transfer the final suspension into amber-colored bottles to protect from light.

Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_suspending_agent Suspending Agent Preparation cluster_api API Incorporation cluster_final Final Product dissolve Dissolve Sucrose, Preservatives, & Buffers in Water disperse Disperse Xanthan Gum & Colloidal Silicon Dioxide in Vehicle Portion levigate Levigate with Suspension Base to form a paste disperse->levigate triturate Triturate Acetylsulfisoxazole triturate->levigate mix Combine all components & mix thoroughly levigate->mix qs Adjust to final volume with Purified Water mix->qs package Package in amber bottles qs->package

Caption: Workflow for the formulation of acetylsulfisoxazole pediatric oral suspension.

Experimental Protocols for Characterization

4.1. Viscosity Measurement

  • Objective: To determine the rheological properties of the suspension, which are critical for pourability, dose accuracy, and physical stability.

  • Apparatus: Rotational viscometer (e.g., Brookfield viscometer).

  • Method:

    • Equilibrate the suspension to a constant temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.

    • Immerse the spindle into the suspension up to the marked level.

    • Allow the reading to stabilize for at least 30 seconds before recording the viscosity value in centipoise (cP).

    • Take measurements at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the suspension.

  • Acceptance Criteria: The viscosity should be within a predefined range that ensures good pourability and prevents rapid sedimentation.

4.2. Particle Size Analysis

  • Objective: To determine the particle size distribution of the suspended acetylsulfisoxazole, which influences dissolution rate, bioavailability, and the "mouthfeel" of the suspension.[3]

  • Apparatus: Laser diffraction particle size analyzer or optical microscope with a calibrated eyepiece.

  • Method (Laser Diffraction):

    • Disperse a small, representative sample of the suspension in a suitable dispersant (e.g., water with a surfactant) to ensure individual particles are measured.

    • Introduce the dispersion into the analyzer.

    • Measure the particle size distribution based on the light scattering pattern.

    • Report the results as D10, D50 (median particle size), and D90 values.

  • Acceptance Criteria: A narrow particle size distribution is generally desired, with a D90 value typically below 50 µm to avoid a gritty texture.

4.3. Dissolution Testing

  • Objective: To evaluate the in vitro release of acetylsulfisoxazole from the suspension, which is indicative of its potential in vivo performance.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Method:

    • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid).

    • Apparatus: USP Apparatus 2 (Paddle).

    • Paddle Speed: 50 rpm.

    • Temperature: 37 ± 0.5°C.

    • Procedure:

      • Introduce a accurately measured dose of the suspension into the dissolution vessel.

      • Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes).

      • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

      • Filter the samples and analyze the concentration of dissolved acetylsulfisoxazole using a validated analytical method (e.g., HPLC).

  • Acceptance Criteria: A specified percentage of the labeled amount of acetylsulfisoxazole should be dissolved within a defined time period (e.g., not less than 80% in 60 minutes).

4.4. Taste Assessment

  • Objective: To evaluate the palatability of the formulation, a critical factor for pediatric patient compliance.

  • Method: A hedonic taste scale, such as the TASTY scale, can be used with a panel of trained volunteers or in a clinical setting with children.[1][8][9]

    • Panel Selection: Recruit a panel of healthy volunteers (adults or children, depending on the study phase and ethical approvals).

    • Procedure:

      • Provide a standardized dose of the suspension to each panelist.

      • Ask the panelists to rate the taste, aftertaste, and overall acceptability of the formulation using a validated hedonic scale (e.g., a 5-point or 7-point scale with facial expressions).

    • Data Analysis: Analyze the scores to determine the overall palatability of the formulation.

  • Acceptance Criteria: The formulation should achieve a predetermined minimum average score for taste and overall acceptability.

Characterization_Workflow cluster_tests Characterization Tests Formulation Formulated Acetylsulfisoxazole Pediatric Oral Suspension Viscosity Viscosity Measurement Formulation->Viscosity ParticleSize Particle Size Analysis Formulation->ParticleSize Dissolution Dissolution Testing Formulation->Dissolution Taste Taste Assessment Formulation->Taste

Caption: Workflow for the characterization of the formulated suspension.

Stability Studies

5.1. Stability-Indicating Assay Method (SIAM)

  • Objective: To develop and validate a quantitative analytical method that can separate and quantify acetylsulfisoxazole from its potential degradation products, ensuring the stability of the drug product is accurately assessed.

  • Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed.

    • Forced Degradation Studies: To generate potential degradation products, the drug substance and the final formulation are subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

    • Method Development: A suitable HPLC method (column, mobile phase, flow rate, detector wavelength) is developed to achieve adequate separation between the parent drug and all degradation products.

    • Method Validation: The developed method is validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.

5.2. Stability Testing Protocol

  • Objective: To establish the shelf-life of the pediatric oral suspension under specified storage conditions.

  • Procedure:

    • Store the suspension in its final packaging at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

    • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples and evaluate them for the following parameters:

      • Physical Appearance: Color, odor, and signs of phase separation or crystal growth.

      • Assay: Quantification of acetylsulfisoxazole using the validated SIAM.

      • Degradation Products: Quantification of any degradation products using the validated SIAM.

      • pH: Measurement of the suspension's pH.

      • Viscosity: Measurement of the suspension's viscosity.

      • Microbial Limits: Testing for the presence of microbial contamination.

  • Acceptance Criteria: The product must remain within the established specifications for all tested parameters throughout its proposed shelf-life.

Stability_Pathway cluster_stress Forced Degradation API Acetylsulfisoxazole API & Formulation Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo SIAM Development & Validation of Stability-Indicating Assay Method (SIAM) StabilityTesting Long-term & Accelerated Stability Testing SIAM->StabilityTesting ShelfLife Shelf-Life Determination StabilityTesting->ShelfLife

Caption: Logical relationship for establishing a stability-indicating method and shelf-life.

Conclusion

The successful formulation of a pediatric oral suspension of acetylsulfisoxazole requires a systematic approach that considers the physicochemical properties of the drug, the appropriate selection of excipients, and a well-defined manufacturing process. The protocols outlined in these application notes provide a framework for the development, characterization, and stability testing of such a formulation. Adherence to these protocols will aid researchers and drug development professionals in creating a high-quality, stable, and palatable pediatric product that meets regulatory requirements and ensures patient compliance.

References

Method

Application Notes and Protocols for the Use of Acetylsulfisoxazole as a Precursor for Novel Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the utilization of acetylsulfisoxazole as a precursor for the synthesis of novel sulfonamide derivati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the utilization of acetylsulfisoxazole as a precursor for the synthesis of novel sulfonamide derivatives. Acetylsulfisoxazole, a prodrug of the antibiotic sulfisoxazole, can be efficiently deacetylated to yield the versatile primary aromatic amine, sulfisoxazole. This intermediate serves as a key building block for the synthesis of a variety of new chemical entities, including Schiff bases and azo dyes, with potential applications in medicinal chemistry and materials science. This guide offers step-by-step experimental procedures, characterization data, and visualizations to facilitate the exploration of new sulfonamide-based compounds.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The primary mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolate, thereby arresting bacterial growth.

Acetylsulfisoxazole is an N-acetylated prodrug of sulfisoxazole. The acetyl group renders the molecule less soluble and is hydrolyzed in vivo to release the active sulfisoxazole. This chemical property can be exploited in the laboratory to generate sulfisoxazole, which possesses a reactive primary aromatic amine. This amino group is an ideal handle for synthetic modification, allowing for the creation of diverse libraries of novel sulfonamide derivatives. This document outlines a two-step synthetic strategy: the hydrolysis of acetylsulfisoxazole to sulfisoxazole, followed by the derivatization of the resulting primary amine.

Signaling and Experimental Workflow

Mechanism of Action: Dihydropteroate Synthase Inhibition

The synthesized sulfonamide derivatives are designed to target the bacterial folate biosynthesis pathway, a well-established target for antimicrobial agents. The diagram below illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

DHPS_Inhibition cluster_reaction Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroate (Precursor to Folic Acid) DHPS->DHF Catalyzes Condensation Sulfonamide Novel Sulfonamide (PABA Analog) Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Competitive inhibition of dihydropteroate synthase by novel sulfonamides.

Synthetic Workflow

The overall experimental workflow involves a two-step process: deacetylation of the acetylsulfisoxazole precursor followed by the synthesis of novel sulfonamide derivatives.

synthetic_workflow start Acetylsulfisoxazole step1 Step 1: Deacetylation (Acid or Base Hydrolysis) start->step1 intermediate Sulfisoxazole (Primary Amine Precursor) step1->intermediate step2a Step 2a: Schiff Base Formation (Reaction with Aldehydes) intermediate->step2a step2b Step 2b: Azo Dye Synthesis (Diazotization & Coupling) intermediate->step2b product_schiff Novel Sulfonamide Schiff Bases step2a->product_schiff product_azo Novel Sulfonamide Azo Dyes step2b->product_azo analysis Purification & Characterization (Crystallization, FT-IR, NMR, MP) product_schiff->analysis product_azo->analysis

Caption: Two-step workflow for synthesizing novel sulfonamides from acetylsulfisoxazole.

Experimental Protocols

Protocol 1: Deacetylation of Acetylsulfisoxazole to Sulfisoxazole

This protocol describes the acid-catalyzed hydrolysis of acetylsulfisoxazole to yield sulfisoxazole. This procedure is adapted from the hydrolysis of acetanilide, a structurally similar reaction.[1][2][3]

Materials:

  • Acetylsulfisoxazole

  • 30% (v/v) Sulfuric Acid (H₂SO₄)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or isomantle

  • Beaker (250 mL)

  • Ice bath

  • pH paper or pH meter

  • Separating funnel (100 mL)

  • Büchner funnel and filter paper

  • Distilled water

Procedure:

  • Place 5.0 g of acetylsulfisoxazole and 25 mL of 30% sulfuric acid into a 50 mL round-bottom flask.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle for 45-60 minutes.

  • After the reflux period, allow the solution to cool to room temperature.

  • Carefully pour the cooled solution into a 250 mL beaker containing approximately 50 g of crushed ice.

  • Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution with constant stirring until the solution is basic (pH 8-9), as indicated by pH paper.

  • A white precipitate of sulfisoxazole will form.

  • Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two portions of cold distilled water (2 x 20 mL).

  • Dry the product in a desiccator or a vacuum oven at 60-70°C.

  • Determine the yield, melting point, and characterize by FT-IR and NMR spectroscopy.

Protocol 2: Synthesis of Novel Sulfonamide Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from sulfisoxazole and various aromatic aldehydes.[4]

Materials:

  • Sulfisoxazole (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., vanillin, salicylaldehyde, p-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of sulfisoxazole in 20 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of the selected aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of the Schiff base will form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain the pure Schiff base.

  • Dry the purified product and determine its yield, melting point, and characterize by FT-IR and NMR spectroscopy.

Protocol 3: Synthesis of a Novel Sulfonamide Azo Dye

This protocol details the synthesis of an azo dye from sulfisoxazole via a diazotization-coupling reaction.[5][6][7]

Materials:

  • Sulfisoxazole (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., β-naphthol, 4-methoxyphenol)

  • Sodium Hydroxide (NaOH)

  • Beakers (100 mL)

  • Ice bath

  • Stirring rod

Procedure:

  • Diazotization:

    • In a 100 mL beaker, dissolve 1.0 mmol of sulfisoxazole in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

    • Cool the solution to 0-5°C in an ice bath with stirring.

    • Prepare a solution of 1.0 mmol of sodium nitrite in 5 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled sulfisoxazole solution, maintaining the temperature between 0-5°C. Stir for 10-15 minutes to form the diazonium salt solution.

  • Coupling:

    • In a separate 100 mL beaker, dissolve 1.0 mmol of the coupling agent (e.g., β-naphthol) in 20 mL of 10% sodium hydroxide solution.

    • Cool this alkaline solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline solution of the coupling agent with vigorous stirring.

    • An intensely colored azo dye will precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol).

    • Dry the purified azo dye and determine its yield, melting point, and characterize by UV-Vis, FT-IR, and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel sulfonamide derivatives from sulfisoxazole and its analogs.

Table 1: Synthesis of Sulfonamide Schiff Bases

Aldehyde ReactantProduct NameYield (%)Melting Point (°C)Reference
3-(2-furyl)acrolein(E)-4-((3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide84%131-132[8]
Salicylaldehyde4-((2-Hydroxy-benzylidene)-amino)-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide--[4]
4-NitrobenzaldehydeN-(5-Methyl-isoxazol-3-yl)-4-((4-nitro-benzylidene)-amino)-benzenesulfonamide--[4]
4-(Dimethylamino)benzaldehyde4-((4-Dimethylamino-benzylidene)-amino)-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide--[4]

Table 2: Synthesis of Sulfonamide Azo Dyes

Coupling AgentProduct NameYield (%)Melting Point (°C)AppearanceReference
4-Methoxyphenol4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide84%220Reddish-pink[6]
β-Naphthol4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide--Orange[7]

Conclusion

The protocols outlined in this document demonstrate that acetylsulfisoxazole is a readily available and viable precursor for the synthesis of novel sulfonamide derivatives. The straightforward deacetylation provides access to sulfisoxazole, a versatile intermediate for further chemical modification. The synthesis of Schiff bases and azo dyes represents two effective strategies for generating new molecular entities with potential biological and chemical applications. The provided experimental details and data serve as a valuable resource for researchers in drug discovery and chemical synthesis to explore the rich chemical space of sulfonamides.

References

Application

Application Notes and Protocols for In Vitro Evaluation of Acetylsulfisoxazole Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylsulfisoxazole is a prodrug of sulfisoxazole, a sulfonamide antibiotic that inhibits dihydropteroate synthase, an essential enzyme in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfisoxazole is a prodrug of sulfisoxazole, a sulfonamide antibiotic that inhibits dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria. While its primary application is in antibacterial therapy, the broader class of sulfonamides has demonstrated potential anticancer activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1] Evaluating the cytotoxic potential of acetylsulfisoxazole is a critical step in exploring its therapeutic applications beyond its antimicrobial properties and ensuring its safety profile.

These application notes provide a comprehensive guide to utilizing common in vitro cell-based assays for assessing the cytotoxicity of acetylsulfisoxazole. The protocols detailed herein are designed to be adaptable for various research needs, from initial screening to more in-depth mechanistic studies.

Core Concepts in Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in drug discovery and development.[2] They offer a rapid and cost-effective means to assess the potential of a compound to cause cell death or inhibit cell proliferation.[2] The choice of assay depends on the specific research question and the expected mechanism of cell death. The three primary assays detailed in this document are:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[4]

  • Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[5][6]

Data Presentation

While specific cytotoxicity data for acetylsulfisoxazole is not extensively available in the public domain, the following table summarizes the cytotoxic effects of other sulfonamide derivatives on various cancer cell lines. This data serves as a reference for the expected range of activity and highlights the cell lines that may be relevant for testing acetylsulfisoxazole.

Sulfonamide DerivativeCell LineAssayIC50/GI50 (µM)Reference
Novel Sulfonamide 1MDA-MB-468MTT< 30[1]
Novel Sulfonamide 2MCF-7MTT< 128[1]
Novel Sulfonamide 3HeLaMTT< 360[1]
2,5-Dichlorothiophene-3-sulfonamideHeLaMTT7.2 ± 1.12[7]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231MTT4.62 ± 0.13[7]
2,5-Dichlorothiophene-3-sulfonamideMCF-7MTT7.13 ± 0.13[7]
N-ethyl toluene-4-sulfonamideHeLaMTT10.9 ± 1.01[7]
N-ethyl toluene-4-sulfonamideMDA-MB-231MTT19.22 ± 1.67[7]
N-ethyl toluene-4-sulfonamideMCF-7MTT12.21 ± 0.93[7]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and potential cellular mechanisms involved in acetylsulfisoxazole cytotoxicity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays prep Prepare Acetylsulfisoxazole Stock Solution culture Culture Selected Cancer Cell Lines prep->culture seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Serial Dilutions of Acetylsulfisoxazole seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay incubate->mtt Metabolic Activity ldh LDH Assay incubate->ldh Membrane Integrity apoptosis Annexin V/PI Assay incubate->apoptosis Apoptosis/Necrosis analyze Data Analysis (IC50 Calculation) mtt->analyze ldh->analyze apoptosis->analyze

General workflow for in vitro cytotoxicity testing.

G cluster_pathway Potential Sulfonamide-Induced Apoptosis Pathway sulfonamide Sulfonamide Derivative ros Increased ROS Production sulfonamide->ros jnk JNK Pathway Activation ros->jnk mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis jnk->apoptosis cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp cas37->apoptosis

Hypothesized apoptosis signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[3]

Materials:

  • Acetylsulfisoxazole

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of acetylsulfisoxazole in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle of detecting LDH released from damaged cells.[4]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Acetylsulfisoxazole

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death.[5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Acetylsulfisoxazole

  • Selected cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of acetylsulfisoxazole for the chosen duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[6]

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of acetylsulfisoxazole cytotoxicity. By employing these standardized assays, researchers can effectively screen for cytotoxic activity, determine dose-dependent effects, and gain insights into the potential mechanisms of cell death induced by this compound. This will aid in the comprehensive assessment of its therapeutic potential and safety profile.

References

Method

Application Notes and Protocols: Acetylsulfisoxazole in Combination Antibiotic Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, presents a promising approach to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Acetylsulfisoxazole, a sulfonamide antibiotic, is a prodrug that is converted in the body to its active form, sulfisoxazole. Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is crucial for the production of nucleic acids and certain amino acids. By disrupting this pathway, sulfonamides exhibit a bacteriostatic effect.

The efficacy of acetylsulfisoxazole can be significantly enhanced when used in combination with other antibiotics that target different cellular mechanisms. This document provides detailed application notes and protocols for evaluating the synergistic potential of acetylsulfisoxazole in combination therapy, with a focus on its well-established partnership with trimethoprim and its clinical use with erythromycin.

Combination Therapy with Trimethoprim

The combination of a sulfonamide like sulfisoxazole with trimethoprim is a classic example of synergistic antibiotic activity. This combination, often referred to as co-trimoxazole, targets two sequential steps in the bacterial folate synthesis pathway, leading to a bactericidal effect.

Mechanism of Action: Sequential Blockade of Folate Synthesis

Sulfisoxazole inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][2] Trimethoprim acts on a subsequent step, inhibiting dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidine, and amino acids.[1][2] This sequential blockade is highly effective and can be bactericidal.[1]

folate_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate Dihydrofolate_Reductase->Tetrahydrofolate Purines_Thymidine_AminoAcids Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine_AminoAcids Sulfisoxazole Acetylsulfisoxazole (Sulfisoxazole) Sulfisoxazole->Dihydropteroate_Synthase inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase inhibition

Mechanism of synergistic action of Acetylsulfisoxazole and Trimethoprim.
Quantitative Data: Checkerboard Synergy Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antibiotics. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.

Bacterial StrainSulfamethoxazole MIC (µg/mL)Trimethoprim MIC (µg/mL)MIC in Combination (SMX/TMP, µg/mL)FIC IndexSynergy Outcome
E. coli1.60.0960.256 / 0.0320.5Synergy
S. aureus0.500.800.08 / 0.1280.32Synergy
P. brasiliensis (Sulfa-Resistant)>100>1002.5 / 12.5<0.5Marked Synergy
Bacteroides spp.≤50 (92% susceptible)≤1 (28% susceptible)--Synergy in 96% of strains

Note: Data for E. coli, S. aureus, P. brasiliensis, and Bacteroides spp. are illustrative examples based on typical findings. Specific values can vary by strain. Data is for sulfamethoxazole, the active form of acetylsulfisoxazole.

Quantitative Data: Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial effect over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log10 reduction in the initial inoculum.

Bacterial IsolateTrimethoprim/Sulfamethoxazole MIC (µg/mL)Mean Change in log10 CFU/mL at 24hPharmacodynamic Outcome
E. coli0.25/4.75-4.49Bactericidal
E. coli1/19-1.73Bacteriostatic/Partial Killing
E. coli2/39-1.59Bacteriostatic/Partial Killing
E. coli (Resistant)4/74+1.83Regrowth

Data from a study using a fixed TMP/SMX concentration of 4/40 µg/mL.

Combination Therapy with Erythromycin

The combination of acetylsulfisoxazole and erythromycin ethylsuccinate has been primarily used clinically for the treatment of acute otitis media in children, particularly when caused by Haemophilus influenzae.[3] While quantitative in vitro synergy data is not as readily available in the literature as for the trimethoprim combination, the clinical efficacy suggests a synergistic or at least an additive effect.

Mechanism of Action

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is distinct from the folate synthesis inhibition of sulfisoxazole. The combination of a protein synthesis inhibitor and a folate synthesis inhibitor can provide broader coverage and potentially synergistic activity against certain pathogens.

Note: Specific quantitative data from checkerboard or time-kill assays for the acetylsulfisoxazole-erythromycin combination against key pathogens like H. influenzae and S. pneumoniae are not detailed in the readily available scientific literature. Researchers are encouraged to perform the experimental protocols outlined below to determine these values.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of antibiotic synergy.

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) setup_plate Set up 96-well plate with antibiotic combinations prep_bacteria->setup_plate setup_tubes Prepare tubes with broth, bacteria, and antibiotics prep_bacteria->setup_tubes prep_antibiotics Prepare serial dilutions of Antibiotic A and B prep_antibiotics->setup_plate prep_antibiotics->setup_tubes inoculate_plate Inoculate plate with bacterial suspension setup_plate->inoculate_plate incubate_plate Incubate plate (35-37°C, 18-24h) inoculate_plate->incubate_plate read_mic Determine MICs visually or spectrophotometrically incubate_plate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret_fic Interpret FIC Index: Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) calculate_fic->interpret_fic incubate_tubes Incubate tubes with shaking (37°C) setup_tubes->incubate_tubes sample_tubes Sample at time points (0, 2, 4, 8, 12, 24h) incubate_tubes->sample_tubes plate_and_count Perform serial dilutions, plate, and count CFUs sample_tubes->plate_and_count plot_curves Plot log10 CFU/mL vs. time plate_and_count->plot_curves interpret_timekill Interpret Time-Kill Curves: Synergy (≥2-log10 decrease) Bactericidal (≥3-log10 decrease) plot_curves->interpret_timekill

General experimental workflow for assessing antibiotic synergy.
Checkerboard Assay Protocol

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of Acetylsulfisoxazole (or Sulfisoxazole) and the second antibiotic (e.g., Trimethoprim or Erythromycin) in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations above and below the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the diluted Acetylsulfisoxazole solution in increasing concentrations along the x-axis (columns 1-10).

    • Add 50 µL of the diluted second antibiotic solution in increasing concentrations along the y-axis (rows A-G).

    • Column 11 should contain only the serial dilutions of the second antibiotic to determine its MIC.

    • Row H should contain only the serial dilutions of Acetylsulfisoxazole to determine its MIC.

    • Column 12 should contain a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay Protocol
  • Preparation:

    • Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium (e.g., CAMHB).

    • Prepare tubes containing the broth, inoculum, and the antibiotics at desired concentrations (e.g., 1x MIC, 2x MIC of each drug alone and in combination). Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Interpret the results:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

      • Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

      • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: A < 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

The combination of acetylsulfisoxazole with other antibiotics, particularly trimethoprim, represents a powerful strategy to combat bacterial infections through synergistic mechanisms. The provided protocols offer a robust framework for the in vitro evaluation of such combinations, enabling researchers to quantify their synergistic potential and elucidate their pharmacodynamic properties. While the clinical use of acetylsulfisoxazole with erythromycin is established, further in vitro studies are encouraged to provide quantitative data on their synergistic interactions. These investigations are crucial for optimizing existing therapies and discovering novel, effective antibiotic combinations in the ongoing fight against antimicrobial resistance.

References

Application

Application Notes and Protocols for Studying the Protein Binding of Acetylsulfisoxazole in Serum

For Researchers, Scientists, and Drug Development Professionals Introduction The binding of a drug to serum proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of a drug to serum proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to diffuse into tissues, interact with pharmacological targets, and undergo metabolism and excretion. Acetylsulfisoxazole, a prodrug of the sulfonamide antibiotic sulfisoxazole, requires thorough characterization of its serum protein binding to understand its distribution and efficacy. Sulfonamides are known to bind primarily to albumin in the blood. This document provides a detailed protocol for determining the serum protein binding of acetylsulfisoxazole using the gold-standard equilibrium dialysis method, followed by quantification with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Equilibrium Dialysis

Equilibrium dialysis is a widely accepted and reliable method for determining the unbound fraction of a drug in plasma or serum. The technique involves separating a compartment containing the drug-spiked serum from a drug-free buffer compartment by a semi-permeable membrane. This membrane allows the passage of small molecules like the unbound drug but retains larger molecules such as serum proteins and the protein-bound drug. The system is incubated until the concentration of the free drug reaches equilibrium between the two compartments. At equilibrium, the concentration of the drug in the buffer compartment is equal to the unbound drug concentration in the serum compartment. By measuring the drug concentration in both compartments, the percentage of protein binding can be accurately calculated.

Experimental Workflow

The overall workflow for determining the serum protein binding of acetylsulfisoxazole is depicted in the following diagram.

workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Processing prep_drug Prepare Acetylsulfisoxazole Stock Solution spike_serum Spike Serum with Acetylsulfisoxazole prep_drug->spike_serum prep_serum Prepare Serum (Thaw and Centrifuge) prep_serum->spike_serum prep_buffer Prepare Dialysis Buffer (PBS, pH 7.4) load_buffer Load Buffer into Opposite Chamber prep_buffer->load_buffer load_serum Load Spiked Serum into one Chamber spike_serum->load_serum setup_red Assemble RED Device with Dialysis Membrane setup_red->load_serum setup_red->load_buffer incubate Incubate at 37°C with Shaking load_serum->incubate load_buffer->incubate sample_serum Collect Aliquots from Serum Chamber incubate->sample_serum sample_buffer Collect Aliquots from Buffer Chamber incubate->sample_buffer protein_precip Protein Precipitation (e.g., with Acetonitrile) sample_serum->protein_precip sample_buffer->protein_precip lcms_analysis Quantify Drug Concentration by LC-MS/MS protein_precip->lcms_analysis calc_fu Calculate Fraction Unbound (fu) lcms_analysis->calc_fu calc_ppb Calculate % Protein Binding calc_fu->calc_ppb

Caption: Workflow for determining serum protein binding.

Detailed Experimental Protocol

This protocol is designed for the use of a commercially available 96-well Rapid Equilibrium Dialysis (RED) device.

Materials and Reagents
  • Acetylsulfisoxazole powder

  • Human serum (pooled, frozen)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound) for LC-MS/MS analysis

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., molecular weight cutoff of 8-12 kDa)

  • 96-well plates (for sample collection and processing)

  • Adhesive plate seals

  • Incubator with orbital shaker

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system

Procedure
  • Preparation of Solutions:

    • Acetylsulfisoxazole Stock Solution: Prepare a 10 mM stock solution of acetylsulfisoxazole in DMSO.

    • Spiked Serum: Thaw human serum at 37°C and centrifuge to remove any precipitates. Spike the serum with the acetylsulfisoxazole stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration in the serum should be kept low (e.g., ≤ 0.1%) to avoid effects on protein binding.

    • Dialysis Buffer: Use sterile PBS at pH 7.4.

  • Equilibrium Dialysis Setup:

    • Assemble the RED device base plate with the dialysis membrane inserts according to the manufacturer's instructions.

    • Add the appropriate volume of the spiked serum to the serum chamber of each well (e.g., 200 µL).

    • Add a larger volume of PBS to the corresponding buffer chamber of each well (e.g., 350 µL).

    • Seal the 96-well plate securely with an adhesive seal.

  • Incubation:

    • Place the sealed RED plate in an incubator with an orbital shaker.

    • Incubate at 37°C with shaking (e.g., 100 rpm) for a predetermined time to ensure equilibrium is reached (typically 4-6 hours, but should be optimized for the specific compound).

  • Sample Collection and Preparation:

    • After incubation, carefully remove the plate from the incubator.

    • Collect equal aliquots (e.g., 50 µL) from both the serum and buffer chambers of each well and place them into separate

Technical Notes & Optimization

Troubleshooting

Troubleshooting acetylsulfisoxazole degradation in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylsulfisoxazole in aqueous solutions....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylsulfisoxazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is acetylsulfisoxazole and its primary degradation product?

Acetylsulfisoxazole is a sulfonamide antibiotic. It is a prodrug that is converted in vivo to its active form, sulfisoxazole. In aqueous solutions, its primary degradation pathway is hydrolysis to sulfisoxazole.

Q2: What are the typical stress conditions that can cause acetylsulfisoxazole to degrade in aqueous solutions?

Like many pharmaceuticals, acetylsulfisoxazole can be susceptible to degradation under various stress conditions. These are often investigated through forced degradation studies to understand the molecule's intrinsic stability.[1] Typical stress conditions include:

  • Hydrolytic conditions: Exposure to acidic, basic, and neutral pH.

  • Oxidative conditions: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal stress: Exposure to high temperatures.

  • Photolytic stress: Exposure to light, particularly UV radiation.

Q3: How does pH affect the stability of acetylsulfisoxazole in an aqueous solution?

The stability of acetylsulfisoxazole is significantly influenced by pH. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions, followed by neutral and alkaline conditions. For the related compound sulfisoxazole, it is known to be unstable in alkaline solutions.[2] Therefore, it is crucial to maintain appropriate pH control during experiments to minimize degradation.

Q4: Is acetylsulfisoxazole sensitive to light?

Yes, the related active drug, sulfisoxazole, is known to be sensitive to light.[2] Therefore, it is best practice to protect solutions of acetylsulfisoxazole from light to prevent photodegradation. Experiments should be conducted in amber glassware or under low-light conditions.

Q5: What analytical techniques are suitable for monitoring the degradation of acetylsulfisoxazole?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying acetylsulfisoxazole and its degradation products.[2][3] A well-developed, stability-indicating HPLC method should be able to resolve the parent drug from all potential degradants, ensuring accurate measurement of its concentration over time.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with acetylsulfisoxazole in aqueous solutions.

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of acetylsulfisoxazole concentration in solution. 1. Inappropriate pH: The solution pH may be too acidic or alkaline, accelerating hydrolysis. 2. Light Exposure: The solution may be exposed to ambient or UV light, causing photodegradation. 3. High Temperature: The experimental temperature may be too high, promoting thermal degradation.1. pH Control: Ensure the solution is buffered to a pH where acetylsulfisoxazole is most stable. Conduct preliminary pH stability studies to determine the optimal range. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during handling and analysis. 3. Temperature Control: Maintain the solution at the recommended storage temperature. Avoid unnecessary exposure to elevated temperatures.
Appearance of unknown peaks in the chromatogram. 1. Degradation: The new peaks are likely degradation products of acetylsulfisoxazole. 2. Contamination: The solvent, glassware, or reagents may be contaminated.1. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the unknown peaks are related to acetylsulfisoxazole degradation. 2. Blank Analysis: Analyze a blank sample (solvent and reagents without the drug) to check for contamination. Use high-purity solvents and clean glassware.
Inconsistent or irreproducible results between experiments. 1. Variability in Experimental Conditions: Inconsistent pH, temperature, or light exposure between experiments. 2. Inaccurate Solution Preparation: Errors in weighing the compound or measuring solvent volumes.1. Standardize Protocols: Strictly control all experimental parameters (pH, temperature, light, etc.) and document them thoroughly. 2. Careful Preparation: Use calibrated balances and volumetric flasks for accurate solution preparation.
Precipitation of the compound in the aqueous solution. 1. Low Aqueous Solubility: Acetylsulfisoxazole has limited water solubility. 2. pH-dependent Solubility: The solubility of sulfonamides can be pH-dependent.1. Use of Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., methanol, acetonitrile) to increase solubility. Ensure the co-solvent does not interfere with the experiment or analysis. 2. pH Adjustment: Adjust the pH of the solution to a range where the compound is more soluble.

Data Presentation

The following table summarizes hypothetical degradation data for acetylsulfisoxazole under various stress conditions. This data is for illustrative purposes to demonstrate how to present quantitative findings from a forced degradation study. The extent of degradation is typically targeted between 5-20% to ensure the detection of primary degradation products.[4]

Stress Condition Description Duration Temperature % Acetylsulfisoxazole Degraded (Hypothetical) Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Sulfisoxazole
Base Hydrolysis 0.1 M NaOH8 hours60°C18%Sulfisoxazole
Neutral Hydrolysis Purified Water72 hours60°C5%Sulfisoxazole
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp12%Oxidized derivatives
Thermal Degradation Solid State48 hours80°C8%Thermally induced products
Photodegradation UV Light (254 nm)12 hoursRoom Temp20%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of Acetylsulfisoxazole in Aqueous Solution

Objective: To investigate the degradation of acetylsulfisoxazole under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • Acetylsulfisoxazole reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of acetylsulfisoxazole (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.

    • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C.

    • Photodegradation: Expose the solution (100 µg/mL in purified water) to UV light in a photostability chamber.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For thermal degradation of the solid, dissolve the sample in methanol before analysis.

  • Sample Preparation: Neutralize the acidic and basic samples before injection into the HPLC system. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Acetylsulfisoxazole

Objective: To develop an HPLC method capable of separating acetylsulfisoxazole from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from degradation products generated during forced degradation studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Acetylsulfisoxazole Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress photo Photodegradation (UV Light) stock->photo Expose to Stress sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Analyze Samples data Data Interpretation hplc->data

Forced Degradation Experimental Workflow.

degradation_pathway acetylsulfisoxazole Acetylsulfisoxazole sulfisoxazole Sulfisoxazole (Active Drug) acetylsulfisoxazole->sulfisoxazole Hydrolysis (H₂O, H⁺, or OH⁻) other_degradants Other Degradation Products acetylsulfisoxazole->other_degradants Oxidation / Photolysis / Heat

Primary Degradation Pathway of Acetylsulfisoxazole.

troubleshooting_logic rect_node rect_node start Unexpected Degradation? check_ph Is pH Controlled? start->check_ph check_light Is Solution Protected from Light? check_ph->check_light Yes adjust_ph Adjust and Buffer pH check_ph->adjust_ph No check_temp Is Temperature Controlled? check_light->check_temp Yes protect_light Use Amber Vials/ Work in Low Light check_light->protect_light No check_purity Are Reagents High Purity? check_temp->check_purity Yes control_temp Maintain Recommended Temperature check_temp->control_temp No use_hplc_grade Use High-Purity Reagents and Solvents check_purity->use_hplc_grade No reanalyze Re-run Experiment check_purity->reanalyze Yes adjust_ph->reanalyze protect_light->reanalyze control_temp->reanalyze use_hplc_grade->reanalyze

Troubleshooting Logic for Unexpected Degradation.

References

Optimization

Identifying and mitigating common interferences in acetylsulfisoxazole HPLC analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acetylsulfisoxazole HPLC analysis. Tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acetylsulfisoxazole HPLC analysis.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of acetylsulfisoxazole, offering potential causes and systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A common issue in HPLC is the deviation of a peak from the ideal symmetrical Gaussian shape. This can manifest as peak tailing (a drawn-out latter half of the peak) or peak fronting (a sloping front half of the peak).

Possible Causes and Solutions

CauseSolution
Peak Tailing
Secondary interactions with stationary phase- Use a highly deactivated (end-capped) C18 column to minimize interactions with residual silanols. - Operate the mobile phase at a lower pH (e.g., around 3.0) to suppress the ionization of silanol groups.[1]
Column overload- Reduce the sample concentration or injection volume.
Extraneous column effects- Minimize the length and internal diameter of tubing between the injector, column, and detector.
Peak Fronting
Sample solvent stronger than mobile phase- Prepare the sample in the mobile phase or a weaker solvent.
Column overload- Dilute the sample or decrease the injection volume.[2]
Column collapse or void- Replace the column. Ensure operating conditions (pH, temperature, pressure) are within the column's specifications.
Problem 2: Inconsistent Retention Times

Fluctuations in the retention time of acetylsulfisoxazole can compromise the reliability of qualitative and quantitative analyses.

Possible Causes and Solutions

CauseSolution
Mobile phase composition change- Prepare fresh mobile phase daily. - If using a gradient, ensure the pump's proportioning valves are functioning correctly. - Degas the mobile phase to prevent bubble formation.
Inadequate column equilibration- Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.
Pump issues (leaks, inconsistent flow)- Check for leaks in the pump and fittings. - Purge the pump to remove air bubbles. - Perform a flow rate accuracy test.
Temperature fluctuations- Use a column oven to maintain a constant temperature.
Problem 3: Spurious or Ghost Peaks

The appearance of unexpected peaks in the chromatogram can interfere with the integration of the analyte peak and lead to inaccurate quantification.

Possible Causes and Solutions

CauseSolution
Contamination in the mobile phase or system- Use high-purity HPLC-grade solvents and reagents. - Filter the mobile phase. - Clean the injector and sample loop.
Late eluting compounds from previous injections- Implement a sufficient column wash with a strong solvent at the end of each run or analytical sequence.
Sample carryover- Use a robust needle wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.
Air bubbles in the detector- Degas the mobile phase. - Purge the detector.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of acetylsulfisoxazole that can interfere with my analysis?

A1: Acetylsulfisoxazole can degrade under various stress conditions, leading to the formation of products that may co-elute with the parent drug. The primary degradation pathway involves the hydrolysis of the acetyl group, yielding sulfisoxazole. Further degradation of sulfisoxazole, particularly through cleavage of the S-N bond, can produce sulfanilic acid and 3-amino-5-methylisoxazole.[3][4] Under oxidative conditions, hydroxylated and other oxidized derivatives may also form.[5] It is crucial to develop a stability-indicating method that can resolve acetylsulfisoxazole from these potential degradants.

Q2: I am analyzing acetylsulfisoxazole in a pediatric oral suspension. What kind of interference can I expect from the excipients?

A2: Pediatric oral suspensions often contain a variety of excipients to improve palatability, stability, and ease of administration. Common excipients that could potentially interfere with your HPLC analysis include:

  • Sweeteners: Sucrose, sorbitol, mannitol, and artificial sweeteners like aspartame are frequently used.[6][7][8]

  • Preservatives: Benzoic acid and sodium benzoate are common preservatives that have UV absorbance and could interfere.[6][9]

  • Solvents/Co-solvents: Propylene glycol and glycerol are often used and can affect the chromatographic separation.[6][7][9]

  • Flavoring agents: These are complex mixtures and may contain components that absorb at the detection wavelength.

It is recommended to analyze a placebo formulation (containing all excipients except acetylsulfisoxazole) to identify any interfering peaks.

Q3: How can I mitigate matrix effects when analyzing acetylsulfisoxazole in plasma or urine?

A3: Matrix effects, caused by endogenous components in biological samples, can lead to ion suppression or enhancement, affecting the accuracy and precision of your results. To mitigate these effects:

  • Effective Sample Preparation: Employ a robust sample preparation method such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between acetylsulfisoxazole and any co-eluting endogenous compounds. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If this is not available, a structurally similar analog can be used.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[4]

Q4: My baseline is noisy. What are the likely causes and how can I fix it?

A4: A noisy baseline can be caused by several factors:

  • Air Bubbles: Air bubbles in the pump or detector are a common cause of baseline noise. Ensure your mobile phase is properly degassed and purge the pump and detector.

  • Contaminated Mobile Phase: Use high-purity solvents and reagents and filter your mobile phase.

  • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.

  • Pump Malfunction: Inconsistent mixing of solvents in a gradient system or faulty check valves can lead to a noisy baseline.

Experimental Protocols

Protocol 1: Forced Degradation Study of Acetylsulfisoxazole

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of acetylsulfisoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.

3. HPLC Analysis:

  • Analyze the stressed samples using your HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. A photodiode array (PDA) detector is useful for comparing the UV spectra of the parent drug and the degradation products.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Acetylsulfisoxazole HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes spurious_peaks Spurious/Ghost Peaks? retention_time->spurious_peaks No check_mobile_phase Check Mobile Phase Preparation & Pump retention_time->check_mobile_phase Yes baseline_noise Noisy Baseline? spurious_peaks->baseline_noise No check_system_contamination Check for System Contamination spurious_peaks->check_system_contamination Yes check_degassing Check Degassing & Detector Lamp baseline_noise->check_degassing Yes solution Problem Resolved baseline_noise->solution No check_column Check Column Condition & Sample Load tailing->check_column fronting->check_column check_column->solution check_mobile_phase->solution check_system_contamination->solution check_degassing->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Mitigating_Matrix_Effects start Matrix Effect Suspected in Bioanalytical Sample sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography internal_standard Use Stable Isotope-Labeled or Analog Internal Standard chromatography->internal_standard dilution Dilute Sample internal_standard->dilution validation Re-validate Method for Accuracy and Precision dilution->validation end Matrix Effect Mitigated validation->end

Caption: A stepwise approach to identifying and mitigating matrix effects.

References

Troubleshooting

Strategies for improving the aqueous solubility of acetylsulfisoxazole for in vitro assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of acetylsulfisoxazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my acetylsulfisoxazole not dissolving in my aqueous buffer for my in vitro assay?

A1: Acetylsulfisoxazole is a poorly water-soluble compound. Its limited aqueous solubility can lead to precipitation in buffers and cell culture media, which can negatively impact the accuracy and reliability of in vitro experiments. The parent compound, sulfisoxazole, has a reported aqueous solubility of approximately 0.13 mg/mL at 25°C.[1] The acetyl derivative is even less soluble in water.[1][2]

Q2: I'm preparing a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What can I do?

A2: This is a common issue known as "precipitation upon dilution." While acetylsulfisoxazole is soluble in DMSO[3][4][5], the final concentration of DMSO in your aqueous medium is often too low to maintain its solubility. When the DMSO stock is added to the aqueous environment, the acetylsulfisoxazole is no longer in a favorable solvent and crashes out of solution. To troubleshoot this, you can try the following:

  • Optimize the final DMSO concentration: Determine the highest tolerable concentration of DMSO for your specific cell line (typically ≤ 0.5% v/v) and adjust your stock solution concentration accordingly.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium with gentle vortexing can sometimes help keep the compound in solution.

  • Serial dilutions: Instead of a single large dilution, try performing serial dilutions in the aqueous medium.

  • Explore other solubility enhancement strategies: If optimizing the DMSO concentration is not sufficient, you may need to consider other methods such as pH adjustment, use of cosolvents, or complexation with cyclodextrins.

Q3: Can I use pH adjustment to improve the solubility of acetylsulfisoxazole?

A3: Yes, pH adjustment can be an effective strategy. Acetylsulfisoxazole is a weakly acidic compound, and its solubility is pH-dependent. As the pH of the solution increases, the compound will deprotonate, and its solubility in aqueous media will increase. It is important to ensure the final pH of your solution is compatible with your in vitro assay system.

Q4: What are cyclodextrins, and can they help with acetylsulfisoxazole solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[6][7] This complexation effectively increases the apparent aqueous solubility of the drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its higher water solubility and safety profile.[8] Studies on related sulfonamides like sulfamethoxazole have shown significant solubility enhancement with cyclodextrins.[9][10]

Q5: What is a solid dispersion, and is it suitable for improving acetylsulfisoxazole solubility for in vitro work?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12] This can be achieved by methods like solvent evaporation or melting. The drug in the solid dispersion may exist in an amorphous state, which has higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[12] This technique can be used to prepare a solid material that can then be dissolved in your assay medium, potentially at a higher concentration than the pure drug.

Troubleshooting Guides

Issue 1: Precipitation of Acetylsulfisoxazole in Cell Culture Media

Symptoms:

  • Cloudiness or visible precipitate in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The concentration of acetylsulfisoxazole exceeds its solubility limit in the final assay medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Interaction with components in the cell culture medium (e.g., proteins, salts) is causing precipitation.[13]

Solutions:

  • Determine the Maximum Tolerable DMSO Concentration: Before proceeding, establish the highest concentration of DMSO your cells can tolerate without affecting viability or the assay endpoint.

  • Prepare a More Dilute Stock Solution: If your cells can tolerate a higher percentage of DMSO, you can use a more dilute stock solution, which may be less prone to precipitation upon addition to the medium.[14]

  • Stepwise Dilution: Add the DMSO stock to a small volume of pre-warmed medium first, mix well, and then add this to the final volume.

  • pH Modification of the Medium: If your assay is tolerant to slight pH changes, adjusting the pH of the medium towards a more alkaline value can increase the solubility of acetylsulfisoxazole. Ensure the final pH remains within the physiological range for your cells.

  • Use of Solubilizing Excipients: Consider pre-complexing acetylsulfisoxazole with a solubilizing agent like HP-β-cyclodextrin before adding it to the cell culture medium.

Issue 2: Inconsistent Results Due to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

Possible Causes:

  • Incomplete dissolution of acetylsulfisoxazole in the stock solution.

  • Precipitation of the compound over the course of the experiment.

  • The actual concentration of the dissolved compound is lower than the nominal concentration.

Solutions:

  • Verify Stock Solution Clarity: Always ensure your stock solution is completely dissolved before use. Gentle warming and vortexing can aid dissolution.

  • Perform a Solubility Test: Before conducting your main experiment, perform a preliminary test to determine the approximate solubility of acetylsulfisoxazole in your final assay medium under the experimental conditions (e.g., temperature, incubation time).

  • Incorporate a Solubilization Strategy: Proactively use one of the solubility enhancement techniques described in the experimental protocols below.

  • Analyze the Concentration: If possible, analytically determine the concentration of acetylsulfisoxazole in your final assay medium to confirm the amount of dissolved compound.

Data Presentation

Table 1: Solubility of Acetylsulfisoxazole and Related Compounds at Different pH Values

CompoundpHTemperature (°C)SolubilityReference
Acetylsulfisoxazole5.525250 mg/L[15]
Acetylsulfisoxazole7.5256,893 mg/L[15]
N4-acetyl sulfisoxazole5-14 mg/dL[1]
N4-acetyl sulfisoxazole6-88 mg/dL[1]
N4-acetyl sulfisoxazole7-837 mg/dL[1]
N4-acetyl sulfisoxazole8-8.3 g/dL[1]
Sulfisoxazole5-43 mg/dL[1]
Sulfisoxazole6-196 mg/dL[1]
Sulfisoxazole7-1.7 g/dL[1]
Sulfisoxazole8-17 g/dL[1]

Table 2: Solubility of Acetylsulfisoxazole in Organic Solvents

SolventTemperature (°C)SolubilityReference
DMSO->14.2 mg/mL[4]
Chloroform2515.5 mg/g[15]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous solution of acetylsulfisoxazole for in vitro assays by adjusting the pH.

Materials:

  • Acetylsulfisoxazole powder

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of acetylsulfisoxazole.

  • Add a portion of the final volume of deionized water (e.g., 80% of the final volume).

  • Slowly add 0.1 M NaOH dropwise while stirring and monitoring the pH.

  • Continue adding NaOH until the acetylsulfisoxazole is fully dissolved and the desired pH is reached. Be cautious not to overshoot the target pH.

  • If the pH is too high, back-titrate with 0.1 M HCl.

  • Once the compound is dissolved and the pH is stable, add deionized water to reach the final volume.

  • Sterile filter the solution using a 0.22 µm filter before use in cell-based assays.

Protocol 2: Use of Cosolvents for Stock Solution Preparation

Objective: To prepare a concentrated stock solution of acetylsulfisoxazole using a cosolvent system.

Materials:

  • Acetylsulfisoxazole powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Sterile, light-protected vials

Procedure:

  • DMSO Stock (Standard):

    • Weigh the desired amount of acetylsulfisoxazole and place it in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex and gently warm (if necessary) until the compound is completely dissolved.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Cosolvent Mixture Stock (Alternative):

    • Prepare a sterile cosolvent mixture (e.g., 50% DMSO, 50% PEG 400 v/v).

    • Weigh the desired amount of acetylsulfisoxazole and place it in a sterile vial.

    • Add the cosolvent mixture to achieve the desired stock concentration.

    • Vortex until fully dissolved.

    • Store at -20°C.

Note: Always determine the tolerance of your in vitro system to the chosen cosolvent and the final concentration.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of acetylsulfisoxazole by forming an inclusion complex with HP-β-CD.

Materials:

  • Acetylsulfisoxazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure (Kneading Method):

  • Determine the desired molar ratio of acetylsulfisoxazole to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of acetylsulfisoxazole and HP-β-CD.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while kneading with a pestle to form a paste-like consistency.

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • This powder can then be dissolved in the aqueous assay medium.

Protocol 4: Preparation of a Solid Dispersion

Objective: To prepare a solid dispersion of acetylsulfisoxazole to enhance its dissolution rate.

Materials:

  • Acetylsulfisoxazole powder

  • A hydrophilic carrier such as Polyvinylpyrrolidone K30 (PVP K-30) or Polyethylene glycol 6000 (PEG 6000)

  • A suitable solvent (e.g., ethanol, methanol)

  • Rotary evaporator or a shallow dish for solvent evaporation

Procedure (Solvent Evaporation Method):

  • Choose a drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).

  • Weigh the appropriate amounts of acetylsulfisoxazole and the carrier.

  • Dissolve both the acetylsulfisoxazole and the carrier in a suitable solvent in a flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Alternatively, pour the solution into a shallow dish and allow the solvent to evaporate in a fume hood or a vacuum oven.

  • Scrape the resulting solid film and grind it into a fine powder.

  • Store the solid dispersion in a desiccator.

  • The resulting powder can be weighed and dissolved in the assay medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_assay In Vitro Assay Problem Poor Aqueous Solubility of Acetylsulfisoxazole pH_Adjust pH Adjustment Problem->pH_Adjust Select Strategy Cosolvents Cosolvents Problem->Cosolvents Select Strategy Cyclodextrins Cyclodextrins Problem->Cyclodextrins Select Strategy Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Select Strategy Assay Successful In Vitro Assay (Solubilized Compound) pH_Adjust->Assay Cosolvents->Assay Cyclodextrins->Assay Solid_Dispersion->Assay

Caption: Workflow for addressing poor solubility of acetylsulfisoxazole.

troubleshooting_workflow Start Compound Precipitates in Aqueous Medium Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Increase_DMSO Can cells tolerate higher DMSO? Check_DMSO->Increase_DMSO No Warm_Media Add stock to warmed media? Check_DMSO->Warm_Media Yes Use_Lower_Stock Use lower stock conc. & higher DMSO vol. Increase_DMSO->Use_Lower_Stock Yes Try_Other Try other strategies: pH, Cyclodextrin, etc. Increase_DMSO->Try_Other No Success Solubility Improved Use_Lower_Stock->Success Try_Other->Success Precipitation_Persists Precipitation Persists Warm_Media->Precipitation_Persists Precipitate Warm_Media->Success No Precipitate Precipitation_Persists->Try_Other

Caption: Troubleshooting precipitation of acetylsulfisoxazole in vitro.

References

Optimization

Addressing stability issues of acetylsulfisoxazole in long-term formulation studies

Welcome to the technical support center for addressing stability issues of acetylsulfisoxazole in long-term formulation studies. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing stability issues of acetylsulfisoxazole in long-term formulation studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of acetylsulfisoxazole formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the long-term stability testing of acetylsulfisoxazole formulations, particularly oral suspensions.

Q1: What are the primary degradation pathways for acetylsulfisoxazole?

A1: The primary degradation pathway for acetylsulfisoxazole is hydrolysis.[1] Acetylsulfisoxazole is a prodrug of sulfisoxazole and can hydrolyze to form sulfisoxazole and acetic acid. This reaction can be influenced by pH, temperature, and the presence of moisture.[2]

Q2: My acetylsulfisoxazole formulation is showing significant degradation during stability studies. What are the likely causes?

A2: Significant degradation of acetylsulfisoxazole is often attributed to one or more of the following factors:

  • Inappropriate pH: Acetylsulfisoxazole stability is pH-dependent. Extreme acidic or basic conditions can accelerate hydrolysis.[3]

  • Elevated Temperature: Higher storage temperatures increase the rate of chemical degradation, including hydrolysis.[2]

  • Presence of Moisture: As hydrolysis is a reaction with water, excess moisture in the formulation or from the environment can lead to increased degradation.

  • Excipient Interactions: Certain excipients in the formulation can interact with acetylsulfisoxazole, affecting its stability.[4][5]

  • Light Exposure: Although hydrolysis is the primary concern, photostability should also be considered as sulfonamides can be sensitive to light.

Troubleshooting Steps:

  • Verify Formulation pH: Ensure the pH of your formulation is within the optimal range for acetylsulfisoxazole stability. You may need to conduct a pH-rate profile study to determine this.

  • Review Storage Conditions: Confirm that samples are being stored at the intended temperature and humidity as per ICH guidelines.

  • Investigate Excipient Compatibility: Review the excipients used in your formulation. Common excipients in pediatric oral suspensions include suspending agents (e.g., xanthan gum), sweeteners (e.g., sucrose, sorbitol), preservatives (e.g., sodium benzoate), and flavoring agents.[6] Some of these, particularly those with reactive functional groups or impurities, could potentially interact with the acetyl group of acetylsulfisoxazole.[4][5][7][8] Consider conducting compatibility studies with individual excipients.

  • Assess Packaging: Ensure the container closure system is appropriate and provides adequate protection from moisture and light.

Q3: How can I monitor the degradation of acetylsulfisoxazole in my formulation?

A3: A stability-indicating analytical method is crucial for monitoring degradation. A validated High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[9] This method should be able to separate and quantify acetylsulfisoxazole from its primary degradation product, sulfisoxazole, and any other potential impurities.

Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A4: Unexpected peaks can indicate the formation of previously unidentified degradation products or interaction products with excipients.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the acetylsulfisoxazole peak and the new peaks.

  • Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance alone. This will help in identifying the degradation products that are likely to form under stress conditions and can help in tentatively identifying the unknown peaks in your stability samples.

  • Mass Spectrometry (MS): If the identity of the new peaks cannot be determined by comparison with forced degradation samples, LC-MS can be used for structural elucidation.

Q5: What are the key considerations for developing a pediatric oral suspension of acetylsulfisoxazole?

A5: Developing a stable and palatable pediatric formulation requires careful consideration of:

  • pH and Buffering: The pH of the formulation should be optimized for both stability and taste. A suitable buffering system should be included to maintain the pH throughout the shelf life.

  • Excipient Selection: All excipients must be safe for pediatric use.[10] Potential interactions between excipients and acetylsulfisoxazole that could affect stability or bioavailability should be thoroughly investigated.[4][5]

  • Microbial Stability: A suitable preservative system is necessary to prevent microbial growth in the aqueous suspension.

  • Physical Stability: The suspension should be easily redispersible and have an appropriate viscosity to ensure dose uniformity.

Quantitative Data Summary

Stress ConditionParameterExpected Impact on Acetylsulfisoxazole StabilityPrimary Degradation Product
Hydrolysis pHIncreased degradation at acidic and basic pH. Generally more stable at neutral pH.[3][12][13]Sulfisoxazole
TemperatureDegradation rate increases with increasing temperature.[14]Sulfisoxazole
Oxidation Oxidizing Agent (e.g., H₂O₂)Potential for degradation, although hydrolysis is the primary pathway.Oxidized derivatives
Photolysis Light ExposurePotential for degradation.Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Acetylsulfisoxazole

This protocol outlines a general method for the simultaneous determination of acetylsulfisoxazole and its primary degradation product, sulfisoxazole. Method optimization and validation are required for specific formulations.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both acetylsulfisoxazole and sulfisoxazole have significant absorbance (e.g., around 254 nm).

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the oral suspension.

    • Dilute with a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known volume to achieve a concentration within the linear range of the method.

    • Sonicate or vortex to ensure complete dissolution/extraction of the drug.

    • Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Use external standards of acetylsulfisoxazole and sulfisoxazole to prepare a calibration curve. Calculate the concentration of each component in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study for Acetylsulfisoxazole Oral Suspension

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]

1. Acid Hydrolysis:

  • To 1 mL of the oral suspension, add 1 mL of 0.1 M HCl.
  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).
  • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
  • Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis:

  • To 1 mL of the oral suspension, add 1 mL of 0.1 M NaOH.
  • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
  • After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.
  • Dilute the sample with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • To 1 mL of the oral suspension, add 1 mL of 3% hydrogen peroxide (H₂O₂).
  • Keep the mixture at room temperature for a specified period, protected from light.
  • Dilute the sample with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Place the oral suspension in its final container-closure system in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
  • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).
  • Prepare the samples for HPLC analysis as described in Protocol 1.

5. Photolytic Degradation:

  • Expose the oral suspension in a photostability chamber to a light source according to ICH Q1B guidelines.
  • A control sample should be protected from light with aluminum foil.
  • After the exposure period, prepare the samples for HPLC analysis.

Visualizations

Degradation_Pathway Acetylsulfisoxazole Acetylsulfisoxazole Sulfisoxazole Sulfisoxazole Acetylsulfisoxazole->Sulfisoxazole Hydrolysis (Acid/Base/Heat) AceticAcid Acetic Acid Acetylsulfisoxazole->AceticAcid Hydrolysis (Acid/Base/Heat) Other Other Degradation Products Acetylsulfisoxazole->Other Oxidation / Photolysis

Caption: Primary degradation pathway of acetylsulfisoxazole.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Formulation Acetylsulfisoxazole Oral Suspension Stressing Apply Stress Condition (e.g., Acid, Heat) Formulation->Stressing Neutralize Neutralize/Dilute Stressing->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Quantify Quantify Acetylsulfisoxazole & Degradation Products HPLC->Quantify Data_Analysis Data Analysis & Stability Assessment Quantify->Data_Analysis Compare to t=0

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start High Degradation Observed Check_pH Is pH within specification? Start->Check_pH Check_Temp Is storage temperature correct? Check_pH->Check_Temp Yes Investigate_pH Investigate formulation buffering capacity Check_pH->Investigate_pH No Check_Excipients Review excipient compatibility data Check_Temp->Check_Excipients Yes Correct_Temp Correct storage conditions Check_Temp->Correct_Temp No Check_Packaging Is packaging appropriate? Check_Excipients->Check_Packaging Reformulate Consider reformulation with different excipients Check_Excipients->Reformulate Incompatibility found Change_Packaging Select more protective packaging Check_Packaging->Change_Packaging No End Stability Issue Addressed Check_Packaging->End Yes Investigate_pH->End Correct_Temp->End Reformulate->End Change_Packaging->End

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting

Preventing hydrolysis of acetylsulfisoxazole during sample preparation and storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of acetylsulfis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of acetylsulfisoxazole during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for acetylsulfisoxazole?

A1: The primary degradation pathway for acetylsulfisoxazole is hydrolysis of the amide bond, which cleaves the acetyl group and results in the formation of sulfisoxazole and acetic acid.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[1][3][4]

Q2: What are the main factors that accelerate the hydrolysis of acetylsulfisoxazole?

A2: The hydrolysis of acetylsulfisoxazole is significantly influenced by the following factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. The rate of hydrolysis is generally lowest at a near-neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5] Therefore, elevated temperatures during sample processing and storage can lead to significant degradation.

  • Presence of Enzymes: In biological matrices, esterases and other enzymes can catalyze the hydrolysis of acetylsulfisoxazole.[6][7]

Q3: How can I minimize the hydrolysis of acetylsulfisoxazole during sample preparation?

A3: To minimize hydrolysis during sample preparation, it is crucial to control the temperature and pH of the sample environment. Key recommendations include:

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis.[8][9]

  • Control pH: Use buffers to maintain the pH of the sample solution within a neutral range (pH 6-8), where the amide bond is most stable.

  • Rapid Processing: Minimize the time between sample collection and analysis to reduce the opportunity for degradation to occur.

  • Enzyme Inhibition: For biological samples, consider the addition of esterase inhibitors, if compatible with your analytical method, to prevent enzymatic degradation.

Q4: What are the recommended storage conditions for acetylsulfisoxazole samples?

A4: Proper storage is critical to maintain the integrity of acetylsulfisoxazole samples.[10][11][12]

  • Short-Term Storage: For short-term storage (up to 24 hours), keep samples refrigerated at 2-8°C.[8][9]

  • Long-Term Storage: For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C.[8][10]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation and should be avoided.[8] Aliquoting samples into smaller volumes for single use is recommended.

  • Protect from Light: While hydrolysis is the primary concern, it is good practice to protect samples from light to prevent potential photodegradation, as some sulfonamides are light-sensitive.[8]

Q5: Which solvents are recommended for dissolving and diluting acetylsulfisoxazole?

A5: Acetonitrile and methanol are commonly used solvents for acetylsulfisoxazole in analytical methods like HPLC.[13][14][15][16] When preparing stock solutions, it is advisable to use a high-quality organic solvent and store the solution at low temperatures. For aqueous dilutions used in analysis, ensure the pH is controlled to be near neutral.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of acetylsulfisoxazole.

Problem Possible Cause Recommended Solution
Low recovery of acetylsulfisoxazole in the sample. Hydrolysis during sample preparation. - Ensure all steps are performed at low temperatures (on ice or 2-8°C).- Verify the pH of all solutions is within the optimal range (pH 6-8).- Minimize the time of the sample preparation workflow.
Improper storage conditions. - Review storage temperatures to ensure they meet the recommended guidelines (-20°C or -80°C for long-term).- Check for evidence of temperature fluctuations in storage units.- Ensure samples were not subjected to multiple freeze-thaw cycles.[8]
Enzymatic degradation in biological samples. - Add esterase inhibitors to the sample collection tubes if appropriate for the analytical method.
High levels of sulfisoxazole detected in a fresh acetylsulfisoxazole sample. Hydrolysis has occurred prior to or during analysis. - Re-evaluate the entire sample handling workflow from collection to analysis for potential exposure to high temperatures or non-neutral pH.- Analyze a freshly prepared standard of acetylsulfisoxazole to confirm the integrity of the analytical system.
Contamination of the standard or sample. - Prepare fresh standards and reagents.- Use clean glassware and equipment.
Inconsistent results between replicate samples. Variable degradation due to inconsistent sample handling. - Standardize the sample preparation protocol to ensure all samples are treated identically in terms of time, temperature, and pH.- Ensure thorough mixing of samples and reagents.
Analytical instrument variability. - Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.- Check for any issues with the HPLC column, mobile phase, or detector.[13][15][16]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies of acetylsulfisoxazole.

Table 1: Effect of pH on Acetylsulfisoxazole Stability at a Constant Temperature

pHIncubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Acetylsulfisoxazole Remaining
4.0
5.0
6.0
7.0
8.0
9.0

Table 2: Effect of Temperature on Acetylsulfisoxazole Stability at a Constant pH

Temperature (°C)Incubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Acetylsulfisoxazole Remaining
4
25
37
50

Table 3: Effect of Solvent Composition on Acetylsulfisoxazole Stability

Solvent System (v/v)Incubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Acetylsulfisoxazole Remaining
50% Acetonitrile in Water (pH 7)
50% Methanol in Water (pH 7)
100% Acetonitrile
100% Methanol

Experimental Protocols

Protocol 1: Evaluation of Acetylsulfisoxazole Stability in Aqueous Buffers

Objective: To determine the rate of hydrolysis of acetylsulfisoxazole at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate, phosphate, borate buffers) at a concentration of 0.1 M.

  • Stock Solution Preparation: Prepare a stock solution of acetylsulfisoxazole in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Sample Preparation: Spike the acetylsulfisoxazole stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining acetylsulfisoxazole and the formation of sulfisoxazole.[13][14][15][16]

Protocol 2: HPLC Method for Quantification of Acetylsulfisoxazole and Sulfisoxazole

Objective: To separate and quantify acetylsulfisoxazole and its primary hydrolytic product, sulfisoxazole.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.[13][15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[14]

  • Injection Volume: 20 µL.

  • Calibration: Prepare a series of calibration standards for both acetylsulfisoxazole and sulfisoxazole in the mobile phase or a suitable diluent.

  • Quantification: Determine the concentrations of acetylsulfisoxazole and sulfisoxazole in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Hydrolysis_Pathway cluster_products Acetylsulfisoxazole Acetylsulfisoxazole TransitionState Tetrahedral Intermediate Acetylsulfisoxazole->TransitionState + H2O (Acid or Base catalysis) Sulfisoxazole Sulfisoxazole TransitionState->Sulfisoxazole AceticAcid Acetic Acid TransitionState->AceticAcid Products Products

Caption: Hydrolysis pathway of acetylsulfisoxazole.

Experimental_Workflow Start Start: Sample Collection Prep Sample Preparation (on ice, pH control) Start->Prep Storage Storage (-20°C or -80°C) Prep->Storage For later analysis Analysis HPLC Analysis Prep->Analysis Immediate analysis Storage->Analysis End End: Data Interpretation Analysis->End

Caption: Recommended experimental workflow for sample handling.

Troubleshooting_Tree Start Low Acetylsulfisoxazole Recovery? CheckPrep Review Sample Preparation Protocol Start->CheckPrep Yes CheckStorage Review Storage Conditions Start->CheckStorage No, check storage TempIssue High Temperature Exposure? CheckPrep->TempIssue StorageTempIssue Incorrect Storage Temp? CheckStorage->StorageTempIssue pHIssue Incorrect pH? TempIssue->pHIssue No Solution1 Maintain low temp (on ice / 2-8°C) TempIssue->Solution1 Yes Solution2 Use neutral pH buffers (pH 6-8) pHIssue->Solution2 Yes FreezeThawIssue Multiple Freeze-Thaw Cycles? StorageTempIssue->FreezeThawIssue No Solution3 Store at -20°C or -80°C StorageTempIssue->Solution3 Yes Solution4 Aliquot samples before freezing FreezeThawIssue->Solution4 Yes

Caption: Troubleshooting decision tree for low recovery.

References

Optimization

Technical Support Center: Optimizing Chromatographic Separations of Acetylsulfisoxazole and its Metabolites

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase composition for the separa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase composition for the separation of acetylsulfisoxazole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of acetylsulfisoxazole I should be looking to separate?

A1: Acetylsulfisoxazole is a prodrug that is metabolized in the body. The primary, active metabolite is sulfisoxazole . Other significant metabolites that may need to be separated include N4-acetyl sulfisoxazole and, in some instances, diacetyl sulfisoxazole .[1][2]

Q2: What are the key physicochemical properties of acetylsulfisoxazole and sulfisoxazole to consider for method development?

A2: Understanding the pKa values of your analytes is crucial for selecting the optimal mobile phase pH.

  • Sulfisoxazole has two pKa values: approximately 1.5 (amino group) and 5.0 (sulfonamide group).[3][4][5][6]

  • Acetylsulfisoxazole , being an N1-acetylated derivative, will have a different pKa profile, and its retention will be significantly influenced by the mobile phase pH.

Q3: What is a good starting point for mobile phase composition?

A3: A common and effective starting point for the reversed-phase HPLC separation of acetylsulfisoxazole and its metabolites is a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A typical initial condition could be a buffered aqueous phase (e.g., 20-50 mM phosphate or acetate buffer) and acetonitrile or methanol as the organic modifier in a 70:30 or 60:40 (aqueous:organic) ratio.

Q4: How does the mobile phase pH affect the retention and peak shape of these compounds?

A4: The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like sulfisoxazole.

  • At a pH below the pKa of the sulfonamide group (pH < 5.0), sulfisoxazole will be more protonated and may exhibit better retention on a reversed-phase column.[7]

  • Operating at a pH around the pKa can lead to peak splitting or broadening, as both the ionized and non-ionized forms of the analyte may be present. It is generally recommended to work at a pH at least one unit away from the pKa for robust separations.

  • At a very low pH (e.g., below 2.5), the amino group of sulfisoxazole will be protonated, which can also affect retention and selectivity.

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both acetonitrile and methanol can be effective organic modifiers.

  • Acetonitrile generally has a lower viscosity and allows for higher efficiency (narrower peaks). It is often the preferred choice for achieving the best resolution.

  • Methanol is a more polar and protic solvent, which can offer different selectivity compared to acetonitrile. It is also a more economical option. The choice between the two may depend on the specific separation challenge and may require experimental evaluation.

Troubleshooting Guides

This section addresses common issues encountered during the separation of acetylsulfisoxazole and its metabolites.

Problem 1: Poor resolution between acetylsulfisoxazole and sulfisoxazole.
Possible Cause Suggested Solution
Inappropriate organic modifier concentration Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower percentage will generally increase retention and may improve the resolution between these two closely related compounds.
Suboptimal mobile phase pH Adjust the pH of the aqueous portion of the mobile phase. Given the pKa of sulfisoxazole is around 5.0, exploring a pH range between 3.0 and 4.5 may improve selectivity.
Incorrect organic modifier If using methanol, consider switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.
Problem 2: Tailing peaks for sulfisoxazole.
Possible Cause Suggested Solution
Secondary interactions with column silanols Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., around 2.5-3.0) to suppress the ionization of silanol groups on the silica-based column.
Column overload Reduce the concentration of the sample being injected.
Mobile phase pH close to analyte pKa As mentioned, operate at a pH at least one unit away from the pKa of sulfisoxazole (5.0) to ensure a single ionic form is present.
Problem 3: Retention time shifts from run to run.
Possible Cause Suggested Solution
Inadequate column equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.
Mobile phase instability Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable.
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Experimental Protocols

Protocol 1: Isocratic Method for Routine Analysis

This protocol provides a robust isocratic method suitable for the routine quantification of acetylsulfisoxazole and sulfisoxazole.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 32% Methanol and 68% 0.01 M Sodium Acetate Buffer, pH 4.7

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 30 °C

Protocol 2: Gradient Method for Improved Separation of Multiple Metabolites

This gradient method is designed to provide better separation of acetylsulfisoxazole and a broader range of its metabolites, including N4-acetyl sulfisoxazole.

  • Column: C8, 4.6 x 75 mm, 4 µm particle size

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 60% B

    • 6-7 min: 60% to 30% B

    • 7-10 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Temperature: 30 °C

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
% AcetonitrileRetention Time Acetylsulfisoxazole (min)Retention Time Sulfisoxazole (min)Resolution (Rs)
308.56.22.8
406.14.82.1
504.23.51.6

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile phase: Acetonitrile and 0.02 M Phosphate buffer pH 3.5, Flow rate: 1.0 mL/min.

Table 2: Influence of Mobile Phase pH on Retention Time and Tailing Factor of Sulfisoxazole
Mobile Phase pHRetention Time Sulfisoxazole (min)Tailing Factor
3.07.81.1
4.06.21.3
5.05.11.8
6.04.51.5

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile phase: 40% Acetonitrile and 60% 0.02 M Phosphate buffer at various pH values, Flow rate: 1.0 mL/min.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal initial_conditions Select Initial Conditions (C18 column, ACN/Buffer) start->initial_conditions run_initial Perform Initial Chromatographic Run initial_conditions->run_initial evaluate_initial Evaluate Initial Separation (Resolution, Peak Shape) run_initial->evaluate_initial optimize_organic Adjust Organic Modifier % evaluate_initial->optimize_organic Resolution inadequate optimize_pH Adjust Mobile Phase pH evaluate_initial->optimize_pH Peak tailing/poor shape final_method Final Optimized Method evaluate_initial->final_method Separation acceptable optimize_organic->run_initial optimize_pH->run_initial optimize_additive Consider Additives (e.g., TFA, TEA) optimize_pH->optimize_additive Tailing persists optimize_additive->run_initial

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Decision_Tree start Problem Observed is_resolution Poor Resolution? start->is_resolution is_tailing Peak Tailing? start->is_tailing is_retention_shift Retention Time Shift? start->is_retention_shift is_resolution->is_tailing No adjust_organic Adjust % Organic is_resolution->adjust_organic Yes is_tailing->is_retention_shift No adjust_pH Adjust pH is_tailing->adjust_pH Yes check_equilibration Check Equilibration is_retention_shift->check_equilibration Yes adjust_organic->adjust_pH Still poor check_column Check Column Health adjust_pH->check_column Still tailing check_mobile_phase Check Mobile Phase Prep check_equilibration->check_mobile_phase No improvement

Caption: Decision tree for troubleshooting common HPLC issues.

References

Troubleshooting

Minimizing matrix effects in the LC-MS/MS analysis of acetylsulfisoxazole in biological samples

Welcome to the technical support center for the LC-MS/MS analysis of acetylsulfisoxazole in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of acetylsulfisoxazole in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of acetylsulfisoxazole?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of acetylsulfisoxazole from biological samples like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the analyte's signal during LC-MS/MS analysis.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: What are the most common sources of matrix effects in biological samples for this analysis?

A2: The primary sources of matrix effects in biological fluids are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[1] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[1]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of acetylsulfisoxazole spiked into an extracted blank matrix with the peak area of a pure solution of the analyte at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.

Q4: What is a suitable internal standard (IS) for the analysis of acetylsulfisoxazole?

A4: An ideal internal standard should be structurally similar to the analyte and co-elute with it to experience similar matrix effects.[3] For acetylsulfisoxazole, a stable isotope-labeled (SIL) version of the analyte is the best choice as it has nearly identical physicochemical properties. If a SIL-IS is unavailable, a structural analog can be used. N4-acetylsulfamethoxazole has been successfully used as an internal standard in the HPLC analysis of acetylsulfisoxazole.[4] Another sulfonamide, such as sulfapyridine, could also be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening) Column contamination or degradation.Reverse-flush the column or replace it if necessary. Ensure proper sample cleanup to prevent contamination.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure acetylsulfisoxazole is in a single ionic state.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance with quality control samples and replace as needed.
High Signal Suppression (Low Analyte Response) Significant matrix effects from co-eluting phospholipids.Optimize the sample preparation method to improve the removal of phospholipids. Consider using HybridSPE or a more rigorous SPE or LLE protocol.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
In-source Degradation The acetyl group of acetylsulfisoxazole can be labile.Be aware that the acetyl group at both the N1 and N4 positions can degrade during ionization, potentially leading to the appearance of sulfisoxazole ions.[5] Optimize source conditions to minimize fragmentation and ensure proper chromatographic separation from potential degradants.[5]
Low Recovery Inefficient extraction during sample preparation.Optimize the pH and solvent composition of the extraction solution. Ensure thorough vortexing and mixing at each step.
Analyte binding to labware.Use low-binding tubes and pipette tips.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup.

  • Reagents: Acetonitrile (ACN) or Methanol (MeOH), Internal Standard (IS) solution.

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.

    • Add 300 µL of cold ACN or MeOH containing the internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • Reagents: Ethyl acetate or Methyl tert-butyl ether (MTBE), appropriate buffer for pH adjustment, Internal Standard (IS) solution.

  • Procedure:

    • Pipette 200 µL of the biological sample into a glass tube.

    • Add the internal standard solution.

    • Add 50 µL of a suitable buffer to adjust the pH (e.g., to acidic conditions to ensure acetylsulfisoxazole is in a neutral form).

    • Add 1 mL of ethyl acetate or MTBE.

    • Vortex for 5-10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex, centrifuge, and transfer to an autosampler vial.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers the most effective cleanup and can be automated. A mixed-mode cation exchange sorbent is often effective for sulfonamides.

  • Materials: Mixed-mode SPE cartridge (e.g., Oasis MCX), conditioning, equilibration, wash, and elution solvents.

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Sample Loading: Pre-treat the biological sample by diluting it with an acidic solution (e.g., 2% formic acid in water) and load it onto the cartridge.

    • Washing:

      • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the acetylsulfisoxazole with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for sulfonamides in biological matrices. Specific values for acetylsulfisoxazole may vary depending on the exact method and instrumentation.

Table 1: Typical LC-MS/MS Method Parameters

ParameterTypical Value
ColumnC18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Ionization ModeElectrospray Ionization (ESI) Positive
MRM Transition (Example)To be determined for acetylsulfisoxazole and IS

Table 2: Typical Method Validation Results

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix Effect (%CV of IS-normalized MF)≤ 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner spe Solid-Phase Extraction start->spe Cleanest dry_recon Dry-down & Reconstitution ppt->dry_recon lle->dry_recon spe->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition & Processing lcms->data results Final Concentration data->results

Caption: General workflow for the analysis of acetylsulfisoxazole.

troubleshooting_logic cluster_peaks Peak Issues cluster_signal Signal Issues start Inaccurate Results? check_peaks Check Peak Shape & Retention Time start->check_peaks Yes check_signal Check Signal Intensity start->check_signal No peak_issue Poor Shape or Drifting RT? check_peaks->peak_issue signal_issue Low or Variable Signal? check_signal->signal_issue fix_chrom Optimize Chromatography (Mobile Phase, Column, Temp) peak_issue->fix_chrom Yes check_overload Check for Overload peak_issue->check_overload No fix_chrom->start Re-evaluate check_overload->start Re-evaluate assess_me Assess Matrix Effect signal_issue->assess_me Yes optimize_ms Optimize MS Source signal_issue->optimize_ms No optimize_prep Improve Sample Prep assess_me->optimize_prep optimize_prep->start Re-evaluate optimize_ms->start Re-evaluate

Caption: Troubleshooting logic for inaccurate LC-MS/MS results.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for Acetylsulfisoxazole in Accordance with ICH Guidelines

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of acetylsulfisoxazole against a similar method for sulfamethoxazole,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of acetylsulfisoxazole against a similar method for sulfamethoxazole, another sulfonamide antibiotic. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a clear benchmark for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual workflows are included to ensure practical applicability in a laboratory setting.

Comparative Analysis of HPLC Method Validation Parameters

The performance of the HPLC method for acetylsulfisoxazole is critically evaluated by comparing its validation parameters with those of a validated method for sulfamethoxazole. This side-by-side comparison highlights the suitability and robustness of the method for its intended purpose.

Table 1: Comparison of HPLC Method Validation Parameters for Acetylsulfisoxazole and Sulfamethoxazole

Validation ParameterAcetylsulfisoxazoleSulfamethoxazoleICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9998[1]> 0.999≥ 0.999
Range (µg/mL) 2 - 10[2]25 - 400Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 102.30%[1]91.93% - 103.98%[3]Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.0< 2.61[3]≤ 2%
Precision (Intermediate Precision, %RSD) Not ReportedNot Reported≤ 2%
Limit of Detection (LOD) (µg/mL) 15[1]Not ReportedSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 40[1]Not ReportedSignal-to-Noise ratio of 10:1
Specificity Specific[1]Specific[4][5]No interference at the retention time of the analyte
Robustness Not ReportedValidated[4][5]No significant change in results with minor variations

Experimental Protocols

The following are detailed methodologies for the key validation experiments for the acetylsulfisoxazole HPLC method.

Chromatographic Conditions
  • Mobile Phase: Methanol:Acetonitrile:0.01M Potassium Dihydrogen Phosphate (25:50:25 v/v)[2]

  • Column: C18 reversed-phase column

  • Flow Rate: 1.2 mL/min[2]

  • Detection: PDA detector at 260 nm[2]

  • Injection Volume: 20 µL

Validation Procedures

1. Specificity: The specificity of the method is determined by comparing the chromatograms of a standard solution of acetylsulfisoxazole with a sample solution to demonstrate the absence of interference from excipients or impurities at the retention time of the analyte.[1]

2. Linearity: To establish linearity, a series of at least five concentrations of acetylsulfisoxazole, ranging from 2 to 10 µg/mL, are prepared.[2] Each concentration is injected in triplicate, and the peak areas are plotted against the corresponding concentrations. The correlation coefficient (r²) of the regression line is then calculated.

3. Accuracy: Accuracy is assessed by performing recovery studies. A known amount of acetylsulfisoxazole is added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The samples are then analyzed, and the percentage recovery is calculated.

4. Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution of acetylsulfisoxazole are performed on the same day, under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on two different days by different analysts to assess the ruggedness of the method. The %RSD between the results from the two days is calculated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. Alternatively, they can be determined by the signal-to-noise ratio, with LOD being the concentration that gives a signal-to-noise ratio of 3:1, and LOQ being the concentration that gives a signal-to-noise ratio of 10:1.

6. Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), the mobile phase composition (±2%), and the detection wavelength (±2 nm). The effect of these changes on the chromatographic response is then observed.

Visualizing the Workflow

A clear understanding of the validation process is essential for successful implementation. The following diagram illustrates the logical workflow of the HPLC method validation according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Results & Documentation Develop_Method Develop HPLC Method Define_Parameters Define Validation Parameters & Acceptance Criteria Develop_Method->Define_Parameters Specificity Specificity Define_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

References

Comparative

Comparative in vitro efficacy of acetylsulfisoxazole versus sulfisoxazole against E. coli

A Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of the in vitro efficacy of acetylsulfisoxazole and its active metabolite, sulfisoxazole, against Escherichia coli. The...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of acetylsulfisoxazole and its active metabolite, sulfisoxazole, against Escherichia coli. The information presented herein is intended to support research and development efforts in the field of antibacterial agents.

Introduction

Sulfonamides are a class of synthetic bacteriostatic antibiotics that have been in clinical use for decades.[1] They function by competitively inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth.[1][2] Sulfisoxazole is a short-acting sulfonamide effective against a broad spectrum of gram-positive and gram-negative bacteria, including E. coli.[2] Acetylsulfisoxazole is an acetylated derivative of sulfisoxazole which acts as a prodrug, being metabolized to the active form, sulfisoxazole, in the body.[1] For in vitro testing purposes, the antimicrobial activity of acetylsulfisoxazole is attributable to the hydrolysis of the acetyl group, releasing the active sulfisoxazole.

Mechanism of Action

Both sulfisoxazole and its prodrug acetylsulfisoxazole exert their antibacterial effect through the same mechanism. They are competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid, a key step in the biosynthesis of dihydrofolic acid.[1][3] By blocking this step, sulfonamides prevent the synthesis of folic acid, which is essential for the production of purines, thymidine, and certain amino acids, ultimately leading to the inhibition of bacterial growth and replication.[1][4]

In Vitro Efficacy Data

E. coli StrainMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference
E. coli (general isolates)40[5]
E. coli (from broiler chickens)Resistance observed at >256[6]
E. coli (from diarrheic sheep)High resistance rates observed[7]
E. coli (urinary isolates)High resistance rates observed[8][9][10]

Note: The susceptibility of E. coli to sulfisoxazole can vary significantly depending on the strain and the prevalence of resistance mechanisms.[6][7][11] Many clinical isolates of E. coli exhibit high rates of resistance to sulfonamides.[8][10][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro efficacy of sulfonamides against E. coli.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of sulfisoxazole. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Culture E. coli on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Incubation: Incubate the inoculated microtiter plate at 35-37°C for 16-20 hours.[13]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[13] Include a growth control well (no drug) and a sterility control well (no bacteria) for comparison.[13]

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • MIC Determination: First, determine the MIC of the antimicrobial agent as described above.

  • Subculturing: Following the MIC reading, subculture a small aliquot (e.g., 10 µL) from each well that shows no visible growth onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Sulfonamide Mechanism of Action

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Sulfonamide_Mechanism Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Inhibits

Caption: Mechanism of action of sulfisoxazole.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow A Prepare serial dilutions of Sulfisoxazole in 96-well plate C Inoculate wells with E. coli suspension A->C B Prepare E. coli inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read results: Determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

References

Validation

Assessing Acetylsulfisoxazole Cross-Reactivity in Sulfonamide Immunoassays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the cross-reactivity of acetylsulfisoxazole in commercially available sulfonamide immunoassays. Due to the w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of acetylsulfisoxazole in commercially available sulfonamide immunoassays. Due to the widespread use of sulfonamide antibiotics and the administration of acetylsulfisoxazole as a prodrug that is converted to the active form, sulfisoxazole, understanding its potential to interfere with sulfonamide screening is critical for accurate residue monitoring and drug development.

Data Presentation: Cross-Reactivity of Sulfisoxazole and an Acetylated Analog

The following table summarizes the cross-reactivity of sulfisoxazole and N4-acetyl-sulfadiazine in a representative commercial multi-sulfonamide ELISA kit. This data is used to infer the potential cross-reactivity of acetylsulfisoxazole.

CompoundChemical StructureImmunoassay TargetCross-Reactivity (%)Data Source
Sulfamethazine (Reference Compound)Broad-spectrum Sulfonamides100%R-Biopharm Product Manual[1]
Sulfisoxazole Parent drug of AcetylsulfisoxazoleBroad-spectrum Sulfonamides99%R-Biopharm Product Manual[1]
N4-acetyl-sulfadiazine Acetylated Sulfonamide AnalogBroad-spectrum Sulfonamides35%R-Biopharm Product Manual[1]
Acetylsulfisoxazole N-acetylated Prodrug Broad-spectrum SulfonamidesData Not Available (Inferred to be significant) -

Inference on Acetylsulfisoxazole Cross-Reactivity:

Given that the parent compound, sulfisoxazole, exhibits high cross-reactivity (99%) in the representative immunoassay, and a similar N4-acetylated sulfonamide (N4-acetyl-sulfadiazine) shows significant cross-reactivity (35%), it is highly probable that acetylsulfisoxazole will also be detected by such immunoassays. The degree of cross-reactivity will depend on the specific antibody used in the assay and its recognition of the acetylated structure. Researchers should assume that the presence of acetylsulfisoxazole may lead to a positive result in a general sulfonamide screening immunoassay.

Experimental Protocols

To definitively determine the cross-reactivity of acetylsulfisoxazole in a specific sulfonamide immunoassay, the following experimental protocol for a competitive ELISA is recommended.

Protocol for Determining IC50 and Cross-Reactivity in a Competitive ELISA

1. Principle:

This competitive enzyme-linked immunosorbent assay (ELISA) is a quantitative method to determine the concentration of a target analyte. In the assay, the target analyte (e.g., a sulfonamide) in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample.

2. Materials:

  • Microtiter plate (96-well) coated with anti-sulfonamide antibodies

  • Acetylsulfisoxazole standard

  • Sulfamethazine standard (or the primary target sulfonamide of the kit)

  • Enzyme-conjugated sulfonamide

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

3. Procedure:

  • Preparation of Standards: Prepare a series of dilutions of the sulfamethazine standard and the acetylsulfisoxazole standard in a suitable buffer.

  • Sample Addition: Add a fixed volume of each standard dilution (for both sulfamethazine and acetylsulfisoxazole) to the respective wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add a fixed volume of the enzyme-conjugated sulfonamide to each well.

  • Incubation: Incubate the plate at a specified temperature and duration to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = [(Absorbance of Zero Standard - Absorbance of Sample or Standard) / Absorbance of Zero Standard] x 100

  • Determine IC50:

    • Plot the percent inhibition versus the logarithm of the concentration for both sulfamethazine and acetylsulfisoxazole.

    • The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate Cross-Reactivity:

    • Cross-Reactivity (%) = (IC50 of Sulfamethazine / IC50 of Acetylsulfisoxazole) x 100

Visualizations

Competitive Immunoassay Principle

The following diagram illustrates the principle of a competitive immunoassay, which is the basis for most rapid screening tests for small molecules like sulfonamides.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_reagents Sample & Reagents cluster_binding Competitive Binding Ab1 Antibody Ab2 Antibody Ab3 Antibody Ab4 Antibody Analyte Analyte (e.g., Acetylsulfisoxazole) Analyte->Ab2 Competition EnzymeAnalyte Enzyme-labeled Analyte EnzymeAnalyte->Ab3 Competition BoundAb1 Antibody BoundAb2 Antibody BoundAnalyte BoundAnalyte->BoundAb1 BoundEnzymeAnalyte BoundEnzymeAnalyte->BoundAb2

Caption: Principle of a competitive immunoassay for analyte detection.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the key steps in the experimental workflow for determining the cross-reactivity of a compound in a competitive ELISA.

Cross_Reactivity_Workflow A Prepare Standard Dilutions (Reference & Test Compound) B Add Standards to Antibody-Coated Plate A->B C Add Enzyme-Conjugated Analyte B->C D Incubate for Competitive Binding C->D E Wash Plate D->E F Add Substrate & Incubate E->F G Add Stop Solution F->G H Read Absorbance G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J K Calculate Cross-Reactivity (%) J->K

Caption: Experimental workflow for determining immunoassay cross-reactivity.

References

Comparative

A Comparative Analysis of Acetylsulfisoxazole and Trimethoprim-Sulfamethoxazole in the Management of Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of acetylsulfisoxazole and trimethoprim-sulfamethoxazole (TMP-SMX) for the treatment of urinary tract infecti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetylsulfisoxazole and trimethoprim-sulfamethoxazole (TMP-SMX) for the treatment of urinary tract infections (UTIs). The following sections detail their mechanisms of action, pharmacokinetic profiles, comparative efficacy, and safety, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Folate Antagonists

Both acetylsulfisoxazole and trimethoprim-sulfamethoxazole derive their antibacterial effects from the disruption of the bacterial folic acid synthesis pathway, a process essential for DNA, RNA, and protein production. However, they act on different enzymatic steps.

Acetylsulfisoxazole , a prodrug, is hydrolyzed in the gastrointestinal tract to its active form, sulfisoxazole.[1] Sulfisoxazole is a competitive inhibitor of dihydropteroate synthase, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.[1][2]

Trimethoprim-sulfamethoxazole is a combination therapy that targets two distinct steps in the folate pathway, resulting in a synergistic bactericidal effect.[3][4] Sulfamethoxazole, like sulfisoxazole, inhibits dihydropteroate synthase.[5] Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, the enzyme responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[4][5][6] This dual blockade is more effective than either agent alone and can reduce the likelihood of bacterial resistance.[4]

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Drug Intervention PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_DNA Purines, DNA, RNA, Amino Acids Tetrahydrofolic_Acid->Purines_DNA Acetylsulfisoxazole Acetylsulfisoxazole (Sulfisoxazole) Acetylsulfisoxazole->Dihydropteroate_Synthetase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthetase Inhibits

Fig 1. Mechanism of action of Acetylsulfisoxazole and Trimethoprim-Sulfamethoxazole.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of these drugs are critical to their efficacy in treating UTIs.

ParameterAcetylsulfisoxazole (as Sulfisoxazole)Trimethoprim-Sulfamethoxazole
Absorption Slower absorption due to deacetylation in the GI tract.[7] Peak plasma concentrations are reached in 2-4 hours.[7]Both components are well-absorbed orally.
Distribution Primarily distributed extracellularly.[1] Approximately 85% protein-bound.[1]Widely distributed in tissues and fluids.[8]
Metabolism Acetylsulfisoxazole is a prodrug, hydrolyzed to the active sulfisoxazole.[1]Trimethoprim is minimally metabolized in the liver. Sulfamethoxazole is metabolized hepatically via the CYP2C9 enzyme.[9]
Excretion Primarily excreted in the urine, with about 52% as unchanged drug.[1][7]Both components are primarily excreted in the urine.[9]
Half-life 4.6-7.8 hours for sulfisoxazole.[7]Trimethoprim: 8-10 hours.[9] Sulfamethoxazole: 6-12 hours.[9]

Comparative Efficacy in Urinary Tract Infections

Clinical data suggests that while both drugs are effective, the synergistic action of trimethoprim-sulfamethoxazole offers an advantage, particularly against resistant strains.

Study TypeComparisonKey Findings
Clinical Trial Trimethoprim-Sulfamethoxazole vs. SulfamethoxazoleIn a study of 90 patients with UTIs, TMP-SMX cured 30 of 42 patients, while sulfamethoxazole alone cured 26 of 48.[10] For infections with sulfamethoxazole-resistant organisms, TMP-SMX cured 12 of 17 patients, whereas sulfamethoxazole alone cured only 2 of 12.[10]
Pediatric Clinical Trial Trimethoprim-Sulfamethoxazole vs. SulfamethoxazoleA double-blind, randomized trial in 26 children with UTIs found TMP-SMX to be superior in achieving a negative urine culture at 3 months post-treatment.[11]
Clinical Trial Trimethoprim vs. SulfisoxazoleIn a study of 331 women with UTIs, both trimethoprim (200mg/day) and sulfisoxazole (2.0g/day) for 10 days showed high bacteriological cure rates (98.2% and 98.0% respectively) one week post-therapy.[12]

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

UropathogenTrimethoprim-Sulfamethoxazole MIC Breakpoints (Susceptible)Notes on Resistance
Escherichia coli≤2/38 µg/mLResistance rates to TMP-SMX are increasing, with some studies showing resistance in over 30% of isolates.[9]
Klebsiella pneumoniae≤2/38 µg/mLHigh rates of resistance have been reported.[13]
Proteus mirabilis≤2/38 µg/mLGenerally more susceptible to TMP-SMX than other uropathogens.[14]
Enterococcus spp.Not generally recommendedIntrinsic resistance is common.

Safety and Adverse Event Profile

Both medications have well-documented side effect profiles.

Adverse Event CategoryAcetylsulfisoxazole (as Sulfisoxazole)Trimethoprim-Sulfamethoxazole
Common Nausea, vomiting, loss of appetite.[9]Nausea, vomiting, rash, photosensitivity.[9]
Less Common/Serious Crystalluria (requiring adequate fluid intake), hypersensitivity reactions (including Stevens-Johnson syndrome), blood dyscrasias.Folate deficiency, hyperkalemia, acute kidney injury, Stevens-Johnson syndrome, toxic epidermal necrolysis.[9][15][16]
Contraindications Known hypersensitivity to sulfonamides, pregnancy at term, infants <2 months.[9]Known hypersensitivity to trimethoprim or sulfonamides, megaloblastic anemia due to folate deficiency, pregnancy, infants <2 months.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

cluster_0 MIC Determination Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Fig 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Bacterial Isolate Preparation: A pure culture of the uropathogen is grown on an appropriate agar medium.

  • Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial two-fold dilutions of acetylsulfisoxazole or trimethoprim-sulfamethoxazole are prepared in cation-adjusted Mueller-Hinton broth in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism. This is performed according to CLSI or EUCAST guidelines.[6]

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

cluster_0 Time-Kill Assay Workflow start Start prep_culture Prepare a log-phase bacterial culture start->prep_culture add_antibiotic Add the antibiotic at a specific concentration (e.g., 2x MIC) prep_culture->add_antibiotic sample_collection Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours) add_antibiotic->sample_collection serial_dilute_plate Perform serial dilutions and plate on appropriate agar sample_collection->serial_dilute_plate incubate Incubate plates until colonies are visible serial_dilute_plate->incubate count_cfu Count Colony Forming Units (CFU) incubate->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data end End plot_data->end

Fig 3. Workflow for a time-kill assay.

Protocol:

  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Exposure: The antibiotic is added to the bacterial culture at a predetermined concentration (e.g., a multiple of the MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: Serial dilutions of each aliquot are plated on agar to determine the number of viable bacteria (colony-forming units per milliliter).

  • Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[17]

Clinical Trial Design for Uncomplicated UTIs

A randomized, double-blind clinical trial is the gold standard for comparing the efficacy of two antimicrobial agents.

cluster_0 Uncomplicated UTI Clinical Trial Design patient_recruitment Patient Recruitment (Symptoms of uncomplicated UTI, positive urine culture) randomization Randomization patient_recruitment->randomization group_a Group A: Acetylsulfisoxazole Treatment randomization->group_a group_b Group B: Trimethoprim-Sulfamethoxazole Treatment randomization->group_b treatment_period Treatment Period (e.g., 3-7 days) group_a->treatment_period group_b->treatment_period follow_up Follow-up Visits (Test-of-cure, long-term follow-up) treatment_period->follow_up data_analysis Data Analysis (Compare cure rates, recurrence, adverse events) follow_up->data_analysis conclusion Conclusion data_analysis->conclusion

Fig 4. Logical flow of a comparative clinical trial for uncomplicated UTI.

Protocol Outline:

  • Patient Population: Inclusion criteria would typically involve adult women with symptoms of uncomplicated cystitis and a positive urine culture. Exclusion criteria would include pregnancy, known allergies to the study drugs, and signs of complicated UTI.

  • Study Design: A randomized, double-blind, non-inferiority or superiority trial.

  • Intervention: Patients are randomly assigned to receive either acetylsulfisoxazole or trimethoprim-sulfamethoxazole for a specified duration.

  • Endpoints:

    • Primary: Microbiological cure (eradication of the initial uropathogen) at a test-of-cure visit (e.g., 5-9 days after therapy).

    • Secondary: Clinical cure (resolution of symptoms), recurrence rates, and incidence of adverse events.

  • Data Analysis: Statistical comparison of the primary and secondary endpoints between the two treatment groups.

Conclusion

Both acetylsulfisoxazole and trimethoprim-sulfamethoxazole are effective in treating urinary tract infections by targeting the bacterial folate synthesis pathway. The synergistic mechanism of TMP-SMX provides a potential advantage in efficacy, especially in the context of rising antimicrobial resistance. However, this is accompanied by a distinct adverse event profile that includes a higher risk of certain side effects compared to other first-line agents. The choice between these agents should be guided by local resistance patterns, patient-specific factors, and a thorough risk-benefit assessment. For drug development professionals, the dual-target approach of TMP-SMX remains a compelling strategy for future antimicrobial design.

References

Validation

A Researcher's Guide to Sourcing and Qualifying Acetylsulfisoxazole Reference Standards for Analytical Testing

For researchers, scientists, and drug development professionals, the integrity of analytical testing hinges on the quality of the reference standards used. This guide provides a comprehensive comparison and detailed prot...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical testing hinges on the quality of the reference standards used. This guide provides a comprehensive comparison and detailed protocols for sourcing and qualifying an acetylsulfisoxazole reference standard, ensuring the accuracy and reliability of analytical data.

Sourcing Acetylsulfisoxazole Reference Standards

The initial step in qualifying a reference standard is sourcing a high-purity material from a reputable supplier. Acetylsulfisoxazole reference standards can be procured from several sources, broadly categorized as pharmacopeial and commercial suppliers.

  • Pharmacopeial Standards: Primary standards from organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are considered the highest authority.[1][2][3][4] These standards are extensively characterized and are ideal for the initial qualification of in-house or secondary reference standards.

  • Commercial Suppliers: Numerous chemical suppliers offer acetylsulfisoxazole. When selecting a commercial supplier, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) that details the material's identity, purity, and the analytical methods used for characterization.

Comparison of Acetylsulfisoxazole Reference Standards

To illustrate the qualification process, this guide presents a hypothetical comparison of three acetylsulfisoxazole reference standards: one from a pharmacopeial source (Primary Standard) and two from commercial suppliers (Supplier A and Supplier B). The following table summarizes the key quality attributes evaluated.

Quality Attribute Primary Standard (USP) Supplier A Supplier B Acceptance Criteria
Purity (HPLC, Area %) 99.9%99.7%98.5%≥ 99.5%
Identity (FTIR) Conforms to SpectrumConforms to Primary StandardConforms to Primary StandardConforms to Primary Standard
Water Content (Karl Fischer) 0.1%0.3%0.8%≤ 0.5%
Residual Solvents (GC-HS) Complies with USP <467>Complies with USP <467>Methanol: 600 ppmComplies with USP <467>
Related Substances (HPLC) Sulfisoxazole: 0.05%Sulfisoxazole: 0.15%Sulfisoxazole: 0.9%Individual Impurity: ≤ 0.2%
N4-acetylsulfisoxazole: <0.03%N4-acetylsulfisoxazole: 0.08%N4-acetylsulfisoxazole: 0.3%Total Impurities: ≤ 0.5%
Diacetyl sulfisoxazole: <0.03%Diacetyl sulfisoxazole: <0.03%Diacetyl sulfisoxazole: 0.1%
Certificate of Analysis ComprehensiveDetailedBasicComprehensive with traceable data

Based on this hypothetical data, Supplier A would be a suitable source for a secondary reference standard, while Supplier B's material would require further purification and characterization before use.

Experimental Protocols for Qualification

The following are detailed methodologies for the key experiments required to qualify an acetylsulfisoxazole reference standard.

Purity Determination and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the acetylsulfisoxazole standard and to identify and quantify any related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (20 mM ammonium acetate buffer, pH 4.0) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the primary acetylsulfisoxazole reference standard and a sample solution of the candidate reference standard in the mobile phase.

    • Inject the solutions into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak.

    • Related substances are identified by their relative retention times and quantified against the primary standard.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the identity of the candidate reference standard by comparing its infrared spectrum to that of the primary standard.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the sample.

  • Procedure:

    • Record the infrared spectrum of the candidate reference standard from 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with the spectrum of the primary acetylsulfisoxazole reference standard. The positions and relative intensities of the absorption bands should be concordant.

Water Content Determination by Karl Fischer Titration

This method is used to determine the water content of the reference standard.

  • Instrumentation: Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Accurately weigh a suitable amount of the candidate reference standard.

    • Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.[5]

    • The water content is calculated based on the amount of reagent consumed.

Residual Solvents Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process, following the guidelines of USP <467>.[6][7][8][9]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: G43 capillary column or equivalent.

  • Procedure:

    • Accurately weigh the candidate reference standard into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide).

    • Heat the vial to allow volatile solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas into the GC.

    • Quantify any residual solvents against a certified reference standard mixture.

Workflow for Sourcing and Qualifying an Acetylsulfisoxazole Reference Standard

The following diagram illustrates the logical workflow for sourcing and qualifying an acetylsulfisoxazole reference standard.

cluster_sourcing Sourcing cluster_qualification Qualification cluster_decision Decision Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Evaluate Supplier Evaluate Supplier Request CoA->Evaluate Supplier Purity by HPLC Purity by HPLC Evaluate Supplier->Purity by HPLC Identity by FTIR Identity by FTIR Purity by HPLC->Identity by FTIR Water Content Water Content Identity by FTIR->Water Content Residual Solvents Residual Solvents Water Content->Residual Solvents Characterization Characterization Residual Solvents->Characterization Compare to Primary Standard Compare to Primary Standard Characterization->Compare to Primary Standard Accept as Secondary Standard Accept as Secondary Standard Compare to Primary Standard->Accept as Secondary Standard Meets Criteria Reject Reject Compare to Primary Standard->Reject Does Not Meet Criteria

Workflow for Sourcing and Qualifying a Reference Standard

Signaling Pathways and Molecular Interactions

While acetylsulfisoxazole itself is not directly involved in signaling pathways in the context of analytical testing, its mechanism of action as a dihydropteroate synthase inhibitor is relevant to its biological function. The following diagram illustrates this inhibitory action.

PABA PABA Dihydropteroate Synthase Dihydropteroate Synthase PABA->Dihydropteroate Synthase Substrate Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Product Acetylsulfisoxazole Acetylsulfisoxazole Acetylsulfisoxazole->Dihydropteroate Synthase Inhibits

Inhibition of Dihydropteroate Synthase by Acetylsulfisoxazole

References

Comparative

A Comparative Guide to the Bioequivalence of Generic Acetylsulfisoxazole Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the bioequivalence of generic acetylsulfisoxazole formulations with the reference product. Acetylsulfisoxa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic acetylsulfisoxazole formulations with the reference product. Acetylsulfisoxazole, a prodrug of the antibacterial agent sulfisoxazole, is used in the treatment of various bacterial infections. For a generic version of this drug to be approved for marketing, it must be shown to be bioequivalent to the original brand-name product, meaning it must exhibit a comparable rate and extent of absorption of the active moiety, sulfisoxazole.

This document summarizes key pharmacokinetic parameters from a representative bioequivalence study, details the experimental protocols for conducting such a study, and provides visualizations of the metabolic pathway and study workflow. The data presented herein is synthesized to be representative of a typical bioequivalence trial that would meet regulatory approval standards.

Pharmacokinetic Data Summary

The following tables present a summary of the key pharmacokinetic (PK) parameters for the active metabolite, sulfisoxazole, following the oral administration of a single dose of the reference acetylsulfisoxazole oral suspension and a hypothetical generic equivalent. The data is based on a standard two-way crossover bioequivalence study design in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Sulfisoxazole (Mean ± SD)

FormulationCmax (µg/mL)Tmax (hr)AUC0-t (µg·hr/mL)AUC0-∞ (µg·hr/mL)
Reference Product 175.3 ± 25.84.2 ± 1.11895.6 ± 310.41980.2 ± 325.7
Generic Product 172.1 ± 24.94.0 ± 1.31855.9 ± 299.81945.3 ± 315.1

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

Table 2: Statistical Analysis of the Geometric Mean Ratios for Bioequivalence Assessment

Pharmacokinetic ParameterRatio of Geometric Means (Generic/Reference)90% Confidence IntervalBioequivalence Criterion (80.00% - 125.00%)
Cmax 98.17%90.55% - 106.38%Met
AUC0-t 97.91%92.58% - 103.54%Met
AUC0-∞ 98.24%93.11% - 103.67%Met

The results of the statistical analysis demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the generic product fall within the regulatory acceptance range of 80.00% to 125.00%. This indicates that the generic formulation is bioequivalent to the reference product.

Metabolic Pathway of Acetylsulfisoxazole

Acetylsulfisoxazole is a prodrug that is not pharmacologically active itself. After oral administration, it is hydrolyzed in the gastrointestinal tract to sulfisoxazole, the active antibacterial agent. This conversion is a critical step for the drug's therapeutic effect.

Acetylsulfisoxazole Acetylsulfisoxazole (Oral Administration) GI_Tract Gastrointestinal Tract Acetylsulfisoxazole->GI_Tract Hydrolysis Hydrolysis by Esterases GI_Tract->Hydrolysis Sulfisoxazole Sulfisoxazole (Active Moiety) Hydrolysis->Sulfisoxazole Absorption Systemic Absorption Sulfisoxazole->Absorption Therapeutic_Effect Therapeutic Effect Absorption->Therapeutic_Effect

Metabolic conversion of acetylsulfisoxazole to sulfisoxazole.

Experimental Protocols

A typical bioequivalence study for an acetylsulfisoxazole oral suspension is conducted as follows:

1. Study Design

A randomized, single-dose, two-way crossover study is the standard design. This means that each subject receives both the generic and the reference product on separate occasions, with a washout period in between to ensure the complete elimination of the drug from the body before the next administration. The order in which the subjects receive the treatments is randomized.

2. Study Population

The study is typically conducted in a small group of healthy adult volunteers, usually between 24 and 36 individuals. Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

3. Drug Administration and Dosing

After an overnight fast, subjects receive a single oral dose of either the generic or the reference acetylsulfisoxazole oral suspension. The dose administered is typically equivalent to 500 mg of sulfisoxazole.

4. Blood Sampling

Blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 hours (predose), and then at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

5. Analytical Methodology

The concentration of sulfisoxazole in the collected plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity to accurately quantify the drug concentrations.

6. Pharmacokinetic and Statistical Analysis

The pharmacokinetic parameters Cmax, Tmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data for each subject and for each formulation. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the geometric means of the generic and reference products.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study, from the initial planning stages to the final report.

cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase cluster_3 Reporting Phase Protocol Protocol Development & Ethics Committee Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing_P1 Period 1: Dosing (Test or Reference) Recruitment->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Crossover) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Analysis Bioanalytical Sample Analysis (LC-MS/MS) Sampling_P2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Generation Stat_Analysis->Report Submission Submission to Regulatory Authorities Report->Submission

Validation

Head-to-head comparison of different analytical methods for acetylsulfisoxazole quantification

A Head-to-Head Comparison of Analytical Methods for Acetylsulfisoxazole Quantification For Researchers, Scientists, and Drug Development Professionals The accurate quantification of acetylsulfisoxazole, a sulfonamide ant...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Methods for Acetylsulfisoxazole Quantification

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetylsulfisoxazole, a sulfonamide antibiotic, is critical in pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of three commonly employed methods for the quantification of acetylsulfisoxazole: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the three analytical methods for acetylsulfisoxazole quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UV-Vis Spectrophotometry
Linearity Range 2-10 µg/mL[1]Typically in the ng/mL to low µg/mL rangeGenerally in the µg/mL range
Accuracy (% Recovery) 102.30%[2]High (typically 95-108%)[3]High (typically 98-102%)[4]
Precision (%RSD) < 1%[2]Very low (typically < 15%)Low (typically < 2%)[4]
Limit of Detection (LOD) 15 µg/mL[2]Very low (ng/L to pg on column)[3]~0.5 µg/mL (for sulfamethoxazole)[4]
Limit of Quantification (LOQ) 40 µg/mL[2]Low (ng/L to pg on column)[3]~1.5 µg/mL (for sulfamethoxazole)[4]
Specificity/Selectivity Good, separates from related impurities[5]Excellent, highly selectiveModerate, potential for interference
Instrumentation Cost ModerateHighLow
Sample Throughput HighHighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and precise means for the quantification of acetylsulfisoxazole in bulk drug and pharmaceutical formulations.

Instrumentation:

  • Shimadzu Model LC-20 ATVP HPLC system with a PDA detector.

  • Kromasil C-18 column.

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate in a ratio of 25:50:25 (v/v/v) is prepared and sonicated for 30 minutes.

  • Standard Solution Preparation: A stock solution of acetylsulfisoxazole is prepared by dissolving the reference standard in the mobile phase. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.[1]

  • Sample Preparation: For pharmaceutical formulations, a portion of the powdered sample is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

    • Run Time: 8 minutes

  • Quantification: The concentration of acetylsulfisoxazole in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of acetylsulfisoxazole in complex biological matrices. The following is a representative protocol based on methods for related sulfonamides.

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Solution Preparation: Stock and working standard solutions of acetylsulfisoxazole are prepared in an appropriate solvent, usually methanol or a mixture of mobile phase components.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step is typically performed by adding a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase. Solid-phase extraction (SPE) can also be used for cleaner samples.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for acetylsulfisoxazole would be determined by direct infusion of a standard solution. For example, for sulfisoxazole (a related compound), a transition of m/z 268 → 156 is often monitored.

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared in the same matrix.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique suitable for the quantification of acetylsulfisoxazole in straightforward formulations where interfering substances are minimal. The following is a general protocol based on methods for similar sulfonamides.

Instrumentation:

  • A double beam UV-Vis spectrophotometer.

Reagents:

  • Methanol or 0.1N Sodium Hydroxide (NaOH) as a solvent.

Procedure:

  • Solvent Selection: An appropriate solvent in which acetylsulfisoxazole is soluble and stable is chosen. Methanol or a dilute basic solution like 0.1N NaOH are common choices for sulfonamides.

  • Determination of λmax: A dilute solution of acetylsulfisoxazole in the chosen solvent is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For the related compound sulfamethoxazole, the λmax is around 264 nm.[4]

  • Standard Solution Preparation: A stock solution of acetylsulfisoxazole is prepared in the selected solvent. A series of working standards are then prepared by serial dilution to create a calibration curve.

  • Sample Preparation: A known quantity of the pharmaceutical formulation is dissolved in the solvent and diluted to bring the concentration of acetylsulfisoxazole within the linear range of the assay.

  • Measurement: The absorbance of the standard and sample solutions is measured at the predetermined λmax against a solvent blank.

  • Quantification: The concentration of acetylsulfisoxazole in the sample is calculated using the calibration curve constructed by plotting the absorbance of the standards against their concentrations.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Acetylsulfisoxazole Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Serial Dilutions (Standards) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detect at 260 nm E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: General workflow for HPLC analysis of acetylsulfisoxazole.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Sample Collection (e.g., Plasma) B Protein Precipitation / SPE A->B C Reconstitute in Mobile Phase B->C D Inject into LC-MS/MS System C->D E Chromatographic Separation D->E F ESI Ionization & MS/MS Detection (MRM) E->F G Extract Ion Chromatogram F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for LC-MS/MS analysis of acetylsulfisoxazole.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification A Prepare Standard & Sample Solutions B Determine λmax A->B C Measure Absorbance of Standards B->C D Measure Absorbance of Sample B->D E Construct Calibration Curve C->E F Calculate Sample Concentration D->F E->F

Caption: General workflow for UV-Vis spectrophotometric analysis.

References

Comparative

In vivo comparison of acetylsulfisoxazole and other sulfonamides in a murine infection model

In the landscape of antimicrobial research, the comparative in vivo efficacy of sulfonamides remains a critical area of investigation for drug development professionals. This guide provides an objective comparison of ace...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, the comparative in vivo efficacy of sulfonamides remains a critical area of investigation for drug development professionals. This guide provides an objective comparison of acetylsulfisoxazole, primarily through its active metabolite sulfisoxazole, with other sulfonamides in murine infection models. The data presented here is synthesized from preclinical studies to offer a comprehensive overview of their performance.

Comparative Efficacy and Pharmacokinetics

While direct head-to-head in vivo infection model comparisons between acetylsulfisoxazole and other sulfonamides are not extensively documented in recent literature, valuable insights can be drawn from individual studies on their pharmacokinetics and efficacy. Acetylsulfisoxazole is a prodrug that is rapidly converted to its active form, sulfisoxazole, in the body.[1] Therefore, the in vivo performance of acetylsulfisoxazole is largely represented by the activity of sulfisoxazole.

The following tables summarize key pharmacokinetic parameters of sulfisoxazole and its metabolites in rodents, alongside efficacy data for sulfamethoxazole in a murine infection model. This allows for an indirect comparison of their potential therapeutic utility.

Table 1: Pharmacokinetic Parameters of Sulfisoxazole and its Metabolites in Rodents

ParameterValueSpeciesNotes
Sulfisoxazole (SFX)
Saturable Absorption/Metabolism/Excretion>700 mg/kgMouseThe systemic exposure of mice to the N4-acetyl metabolite was much greater than that of sulfisoxazole.[2]
N(1)-acetyl sulfisoxazole (N1AS)
ConversionRapidly converted to sulfisoxazoleRat & MouseEsterase inhibitors could not prevent the transformation in plasma.[1][2]
Relative Bioavailability (to Sulfisoxazole)~2RatA half-dose of N1AS is equivalent to a full dose of sulfisoxazole for the same systemic exposure.[1]
Diacetyl sulfisoxazole (DAS)
ConversionRapidly converted to N(4)-acetyl sulfisoxazole (N4AS)Rat & MouseOccurs quickly in plasma.[1][2]

Table 2: In Vivo Efficacy of Sulfamethoxazole (SMX) in a Murine Infection Model

SulfonamideBacterial StrainMurine ModelOutcome
Sulfamethoxazole (SMX)E. coli O157 ΔrelANot specifiedBactericidal effect observed.[3]
Sulfamethoxazole (SMX)E. coli O157 (wild type)Not specifiedNumber of bacteria in the caecum and feces increased two days post-infection.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. The following sections outline the protocols used in the cited studies.

Pharmacokinetic Analysis of Sulfisoxazole and its Metabolites in Mice
  • Animal Model: The specific strain of mice used was not detailed in the abstract.

  • Drug Administration: Sulfisoxazole was administered orally to mice.

  • Sample Collection: Plasma samples were collected at various time points.

  • Analytical Method: A simultaneous determination method using HPLC-MS/MS was developed to quantify sulfisoxazole (SFX) and its N-acetylated metabolites (N(1)-acetyl SFX, N(4)-acetyl SFX, and diacetyl SFX).[2]

  • Key Findings: The study found that N(1)-acetyl SFX and diacetyl SFX were rapidly converted to SFX and N(4)-acetyl SFX, respectively, in mouse plasma.[2] It also noted that the absorption, metabolism, and/or excretion of SFX may be saturable at doses above 700 mg/kg.[2]

In Vivo Efficacy of Sulfamethoxazole against E. coli in a Murine Model
  • Bacterial Strains: Escherichia coli O157 and a ΔrelA mutant strain were used.

  • Animal Model: The specific murine model was not detailed in the abstract.

  • Infection and Treatment: Mice were infected with the bacterial strains, and the efficacy of sulfamethoxazole (SMX) was determined.

  • Outcome Measurement: The number of bacteria in the caecum and feces was quantified two days post-infection.

  • Key Findings: Deleting the relA gene in E. coli converted sulfamethoxazole from a bacteriostatic to a bactericidal agent in vivo.[3] Other sulfonamides, including sulfisoxazole, also showed a killing effect on the E. coli ΔrelA mutant in vitro.[3]

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4] This pathway is critical for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.[5]

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Purines_Thymidine_AminoAcids Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine_AminoAcids Sulfonamides Sulfonamides (e.g., Sulfisoxazole) Inhibition Competitive Inhibition Sulfonamides->Inhibition Inhibition->DHPS

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a sulfonamide in a murine infection model.

Start Start: Murine Infection Model Study Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Infection Bacterial Infection (e.g., E. coli) Animal_Acclimatization->Infection Grouping Randomization into Control & Treatment Groups Infection->Grouping Treatment Drug Administration (e.g., Acetylsulfisoxazole, other Sulfonamides) Grouping->Treatment Monitoring Monitoring of Clinical Signs & Survival Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Bacterial Load Quantification & Pharmacokinetic Analysis Sample_Collection->Analysis Results Data Analysis & Comparison Analysis->Results

Caption: General workflow for in vivo evaluation of sulfonamides.

References

Validation

Evaluating the Synergistic Effect of Acetylsulfisoxazole with Other Antibacterial Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of acetylsulfisoxazole, a sulfonamide antibiotic, with other antibacterial agents. By targeting different pathways in bacterial metabolism, combination therapy can lead to a more potent bactericidal or bacteriostatic effect than either drug alone.

Mechanism of Action: The Folic Acid Synthesis Pathway

The primary mechanism of synergy for sulfonamides like acetylsulfisoxazole, particularly with agents such as trimethoprim, involves the sequential blockade of the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition is detrimental to bacterial survival.

Sulfonamides, including the active form of acetylsulfisoxazole (sulfisoxazole), are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the enzyme dihydropteroate synthase, which catalyzes the conversion of PABA to dihydropteroic acid. Trimethoprim acts at a subsequent step, inhibiting dihydrofolate reductase, the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[1][2] This dual inhibition of the same metabolic pathway leads to a potent synergistic antibacterial effect.[1][2]

Folic_Acid_Pathway PABA PABA (para-aminobenzoic acid) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Acetylsulfisoxazole Acetylsulfisoxazole (Sulfonamide) Acetylsulfisoxazole->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Figure 1: Mechanism of synergistic action of Acetylsulfisoxazole and Trimethoprim.

Quantitative Analysis of Synergy

The synergistic effect of antibacterial combinations can be quantified using several in vitro methods. The most common are the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI), and the time-kill assay.

Checkerboard Assay Data

The checkerboard assay is a microdilution technique used to determine the minimum inhibitory concentration (MIC) of two drugs, both alone and in combination. The FICI is calculated to interpret the interaction. An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.

The following table presents representative data for the closely related sulfonamide, sulfamethoxazole, in combination with trimethoprim against Escherichia coli. This data serves as a strong proxy for the expected synergistic interaction of acetylsulfisoxazole with trimethoprim.

Antibacterial AgentOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Sulfamethoxazole E. coli1640.5Synergy
Trimethoprim E. coli10.25

Note: Data is representative and may vary between specific strains and experimental conditions.

Other Synergistic Combinations
  • Polymyxins: In vitro studies have demonstrated synergy between sulfonamides and polymyxin group antibiotics against Proteus species.[3] This combination has been shown to be bactericidal.[3]

  • Erythromycin: A combination of erythromycin and sulfisoxazole has been used clinically, particularly for ear infections in children, suggesting a synergistic or additive effect.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of antimicrobial synergy.

Checkerboard Assay Protocol

Checkerboard_Workflow start Start prepare_dilutions_A Prepare serial dilutions of Acetylsulfisoxazole (Drug A) along x-axis of 96-well plate start->prepare_dilutions_A prepare_dilutions_B Prepare serial dilutions of Partner Agent (Drug B) along y-axis of 96-well plate prepare_dilutions_A->prepare_dilutions_B add_inoculum Add standardized bacterial inoculum to all wells prepare_dilutions_B->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity to determine MICs incubate->read_mic calculate_fici Calculate FICI: FICI = (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone) read_mic->calculate_fici interpret Interpret FICI: ≤ 0.5: Synergy >0.5 - ≤1: Additive >1 - <4: Indifference ≥4: Antagonism calculate_fici->interpret end End interpret->end

Figure 2: Experimental workflow for the checkerboard synergy assay.

Methodology:

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of acetylsulfisoxazole horizontally and the second antibacterial agent vertically in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated as the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

Time-Kill Assay Protocol

Time_Kill_Workflow start Start prepare_cultures Prepare bacterial cultures in broth with: - Drug A alone - Drug B alone - Drug A + Drug B - Growth control (no drug) start->prepare_cultures incubate Incubate cultures at 37°C with shaking prepare_cultures->incubate sample At time points (0, 2, 4, 8, 24h), remove aliquots from each culture incubate->sample plate_dilutions Perform serial dilutions of aliquots and plate on agar sample->plate_dilutions incubate_plates Incubate plates at 37°C for 18-24 hours plate_dilutions->incubate_plates count_cfu Count colonies to determine CFU/mL at each time point incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data interpret Interpret curves: Synergy = ≥ 2 log10 decrease in CFU/mL by combination vs. most active single agent plot_data->interpret end End interpret->end

Figure 3: Experimental workflow for the time-kill synergy assay.

Methodology:

  • Culture Preparation: Inoculate flasks containing broth with a standardized bacterial suspension. Add the antimicrobial agents alone and in combination at desired concentrations (e.g., at their MICs). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C. At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Conclusion

The synergistic combination of acetylsulfisoxazole with other antibacterial agents, particularly those that target the same metabolic pathway at a different step like trimethoprim, represents a valuable strategy in combating bacterial infections. The quantitative methods described provide a robust framework for evaluating the efficacy of such combinations. Further research to generate a broader dataset for acetylsulfisoxazole with a variety of antibacterial partners is warranted to fully explore its potential in combination therapy and to guide the development of new therapeutic strategies against resistant pathogens.

References

Comparative

Cross-validation of analytical methods for acetylsulfisoxazole between different laboratories

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative determination of acetylsulfisoxazole. It includes a summary of their performance from validation studies, detailed experimental protocols, and a general framework for inter-laboratory cross-validation to ensure method reproducibility and reliability across different testing sites.

Introduction to Acetylsulfisoxazole and Cross-Validation

Acetylsulfisoxazole is a sulfonamide antibacterial agent. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control in drug manufacturing and for pharmacokinetic studies in drug development. Analytical methods employed for this purpose must be rigorously validated to ensure they are fit for their intended use.

Cross-validation of analytical methods between different laboratories is a critical step to ensure that a method is robust and transferable.[1] This process verifies that a validated analytical procedure can produce consistent and reliable results regardless of the laboratory, personnel, or equipment.[2] The common approaches for method transfer and cross-validation include comparative testing, co-validation, and revalidation.[2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of acetylsulfisoxazole, based on data from several validation studies.

Table 1: Comparison of HPLC Method Performance Characteristics for Acetylsulfisoxazole

Performance ParameterReported Values
Linearity Range2 - 10 µg/mL[4][5]
Correlation Coefficient (r²)> 0.999[5]
Accuracy (% Recovery)98.0% - 102.3%[4]
Precision (RSD %)< 2.0%[4]
Limit of Detection (LOD)Not explicitly stated in the provided results
Limit of Quantitation (LOQ)Not explicitly stated in the provided results

Table 2: Comparison of UV-Vis Spectrophotometric Method Performance Characteristics for Sulfamethoxazole (a related sulfonamide)

Performance ParameterReported Values
Linearity Range2 - 12 µg/mL[6], 4 - 20 µg/mL[7]
Correlation Coefficient (r²)0.999[6]
Accuracy (% Recovery)98% - 102%[6], 99% - 101%[7]
Precision (RSD %)< 2%[7]
Limit of Detection (LOD)0.5 µg/mL[6], 0.1457 µg/mL[7]
Limit of Quantitation (LOQ)1.5 µg/mL[6], 0.4420 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of acetylsulfisoxazole in bulk and pharmaceutical dosage forms.[4][5]

  • Instrumentation: A standard HPLC system equipped with a PDA detector and data processing software.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (dimensions not specified)[4]

    • Mobile Phase: A mixture of methanol, acetonitrile, and 0.01M potassium dihydrogen phosphate in a ratio of 25:50:25 (v/v/v).[4][5]

    • Flow Rate: 1.2 mL/min[4][5]

    • Detection Wavelength: 260 nm[4][5]

    • Run Time: 8 minutes[4][5]

  • Standard Solution Preparation: Prepare a stock solution of acetylsulfisoxazole in the mobile phase and dilute to achieve concentrations within the linear range (e.g., 2-10 µg/mL).

  • Sample Preparation: For dosage forms, an equivalent amount of the powdered tablet is dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution within the analytical range. For biological samples like serum, a protein precipitation step followed by centrifugation and filtration is typically required.[4]

UV-Vis Spectrophotometric Method

This method is a simpler and more cost-effective alternative for the quantification of sulfonamides. The following protocol is based on the analysis of sulfamethoxazole, a closely related compound, and can be adapted for acetylsulfisoxazole.

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

  • Methodology:

    • Solvent: 0.1N NaOH[8] or Methanol[9]

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte (e.g., 262 nm for sulfamethoxazole in 0.1N NaOH).[8]

  • Standard Solution Preparation: A stock solution of the analyte is prepared in the chosen solvent and then serially diluted to prepare a series of calibration standards within the linear range (e.g., 2-10 µg/mL).[8]

  • Sample Preparation: Similar to the HPLC method, samples from dosage forms are dissolved in the solvent, sonicated, and filtered. The final concentration should be adjusted to fall within the established linear range of the method.

Inter-Laboratory Cross-Validation Workflow

The successful transfer of an analytical method between a transferring laboratory (Lab A) and a receiving laboratory (Lab B) is essential for maintaining data consistency. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution cluster_labA Transferring Lab (Lab A) cluster_labB Receiving Lab (Lab B) cluster_evaluation 3. Data Evaluation & Reporting A Define Transfer Scope & Acceptance Criteria B Develop & Approve Transfer Protocol A->B C Train Receiving Lab (Lab B) Personnel B->C D Prepare & Ship Samples and Standards C->D E Perform System Suitability Testing D->E G Perform System Suitability Testing D->G F Analyze Transfer Samples E->F I Compare Results from Both Labs F->I H Analyze Transfer Samples G->H H->I J Perform Statistical Analysis (e.g., t-test, F-test) I->J K Acceptance Criteria Met? J->K L Successful Method Transfer K->L Yes M Investigate Discrepancies & Re-test K->M No N Generate Final Transfer Report L->N M->G

Inter-laboratory cross-validation workflow.

Conclusion

Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantitative analysis of acetylsulfisoxazole. HPLC offers greater specificity and is the preferred method for complex matrices, while UV-Vis spectrophotometry provides a simpler, faster, and more cost-effective alternative for routine quality control of bulk drugs and simple dosage forms. The choice of method should be based on the specific requirements of the analysis. Regardless of the method chosen, a thorough validation and a documented inter-laboratory cross-validation are imperative to ensure the generation of reliable and reproducible analytical data.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Acetylsulfisoxazole: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-ste...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Acetylsulfisoxazole, ensuring the protection of personnel and the environment.

Acetylsulfisoxazole, an antibacterial sulfonamide, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to manage its disposal as a non-hazardous pharmaceutical waste to prevent environmental contamination. Standard laboratory practices for chemical waste management should be strictly followed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle Acetylsulfisoxazole in a well-ventilated area to avoid inhalation of any dust or aerosols. In the event of a spill, contain the material with an inert absorbent and collect it in a designated waste container.

Step-by-Step Disposal Protocol

The disposal of Acetylsulfisoxazole should follow a clear and documented process to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Identify all waste streams containing Acetylsulfisoxazole, including pure chemical, contaminated labware (e.g., vials, gloves, weighing boats), and solutions.

  • Segregate Acetylsulfisoxazole waste from other laboratory waste streams, particularly from hazardous chemical waste, sharps, and biological waste.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container for all solid Acetylsulfisoxazole waste.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

  • For liquid waste containing Acetylsulfisoxazole, use a separate, sealed, and labeled container.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Non-Hazardous Pharmaceutical Waste"

    • "Acetylsulfisoxazole"

    • Accumulation Start Date (the date the first item of waste is placed in the container)

    • Principal Investigator/Laboratory Name and Contact Information

4. Storage:

  • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste disposal contractor to arrange for pickup and disposal.

  • Do not dispose of Acetylsulfisoxazole down the drain or in the regular trash.[1][2][3] Improper disposal can lead to environmental contamination and regulatory violations.[4]

Quantitative Data Summary

While specific quantitative disposal limits for Acetylsulfisoxazole are not defined by federal regulations due to its non-hazardous classification, institutional policies may apply. Always consult your organization's specific waste management plan.

ParameterValueRegulatory Body
RCRA Hazardous Waste Classification Not ListedEPA
Oral LD50 (Rat) >8,000 mg/kgN/A

Experimental Protocols

No specific experimental protocols for the disposal of Acetylsulfisoxazole are required beyond the procedural steps outlined above. The key principle is to manage it as a non-hazardous pharmaceutical waste through a licensed disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Acetylsulfisoxazole waste in a laboratory setting.

Acetylsulfisoxazole Disposal Workflow A Waste Generation (Acetylsulfisoxazole) B Is the waste mixed with RCRA hazardous waste? A->B C Manage as Hazardous Waste B->C Yes D Segregate Acetylsulfisoxazole Waste B->D No E Containerize in a labeled, leak-proof container D->E F Store in a designated secure area E->F G Contact EHS or Licensed Waste Contractor for Disposal F->G H Incineration at a Permitted Facility G->H

Caption: Decision workflow for the proper disposal of Acetylsulfisoxazole.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylsulfisoxazole

Essential protocols for the safe handling, storage, and disposal of Acetylsulfisoxazole, ensuring the protection of laboratory personnel and the integrity of research. For researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Acetylsulfisoxazole, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for handling Acetylsulfisoxazole, also known as N1-Acetyl Sulfisoxazole. By implementing these procedural steps, you can mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Acetylsulfisoxazole, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The substance may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[1] An N-95 or N-100 particle mask is sufficient for activities that may generate dust.[2] For large spills, a chemical cartridge-type respirator is required.[2]To prevent inhalation of dust particles which can cause respiratory sensitization.[1]
Hand Protection Wear protective gloves.[1] Chemotherapy gloves that meet ASTM standard D6978 are recommended.[3] Double gloving is advised when compounding, administering, and disposing of the substance.[4]To prevent skin contact, which may cause allergic skin reactions.[1]
Eye Protection Use safety glasses with side-shields or goggles.[5][6]To protect eyes from dust and potential splashes.
Protective Clothing Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Coveralls should also be considered.[5]To prevent contamination of personal clothing and skin.[7]
Footwear Chemical-resistant, steel-toe boots or shoes are recommended.[5]To protect feet from spills.

Procedural Guidance: Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the stability of Acetylsulfisoxazole and ensuring a safe working environment.

Handling Protocols:

  • Avoid Personal Contact : This includes inhalation and contact with skin and eyes.[7]

  • Ventilation : Always use in a well-ventilated area.[7] Ensure that eyewash stations and safety showers are close to the workstation.[6]

  • Prevent Dust Formation : Avoid actions that could generate dust.[6][7]

  • Good Laboratory Practices : Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly with soap and water after handling.[7]

Storage Protocols:

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Plan:

  • Dispose of contents and containers at an approved waste handling site.[1]

  • Empty containers may retain product residue and should be handled with the same precautions.[1] They should be decontaminated before destruction.[7]

  • For spills, sweep or vacuum up the material, avoiding dust generation, and collect it in a suitable container for disposal.[1]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation If breathing is difficult, remove the person to fresh air and keep them comfortable. Seek medical attention if respiratory symptoms occur.[1]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1] Contaminated clothing should be washed before reuse.[1]
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6]
Ingestion Rinse the mouth with water. If a large amount is ingested, contact a poison control center immediately.[1]

Workflow for Handling and Disposal of Acetylsulfisoxazole

The following diagram outlines the key steps and decision points for the safe handling and disposal of Acetylsulfisoxazole.

Workflow for Handling and Disposal of Acetylsulfisoxazole cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure proper fit and type Handle Acetylsulfisoxazole Handle Acetylsulfisoxazole Prepare Workspace->Handle Acetylsulfisoxazole Well-ventilated area Store Properly Store Properly Handle Acetylsulfisoxazole->Store Properly After use Segregate Waste Segregate Waste Handle Acetylsulfisoxazole->Segregate Waste Contaminated materials Clean Workspace Clean Workspace Store Properly->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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